Oleoyl 3-carbacyclic phosphatidic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSTZKWSILWQEC-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Oleoyl 3-carbacyclic Phosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl 3-carbacyclic phosphatidic acid (also referred to as 3-carba-cPA, 3-ccPA, or Oleoyl-ccPA) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid (cPA).[1][2][3][4][5] It is distinguished by the replacement of the oxygen atom at the sn-3 position of the glycerol backbone with a methylene group, forming a stable phosphonate that is resistant to ring-opening.[3][4][6] This structural modification is crucial to its unique mechanism of action. While structurally similar to lysophosphatidic acid (LPA), a potent signaling molecule involved in numerous physiological and pathological processes, Oleoyl 3-cPA exhibits distinct biological activities.[1][2][7] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism of Action: Selective Autotaxin Inhibition
The primary mechanism of action of this compound is its function as a potent and selective inhibitor of autotaxin (ATX).[1][2][3][4] Autotaxin is a secreted lysophospholipase D that plays a critical role in the production of extracellular LPA by hydrolyzing lysophosphatidylcholine (LPC).[1][2][8][9] LPA, in turn, activates a family of G protein-coupled receptors (LPA receptors 1-6), initiating signaling cascades that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and invasion.[10][11] The overactivation of the ATX-LPA signaling axis has been implicated in the pathology of several diseases, most notably in promoting cancer progression and metastasis.[1][2][7]
Unlike LPA, Oleoyl 3-cPA demonstrates a lack of significant agonist activity at LPA receptors 1-4.[1][3][6] Instead of stimulating these receptors, its biological effects are predominantly achieved by inhibiting ATX, thereby reducing the production of LPA.[1][2] This targeted inhibition of LPA synthesis is the cornerstone of Oleoyl 3-cPA's anti-invasive and anti-metastatic properties observed in preclinical studies.[1][2][4]
The inhibitory effect of carba-analogs of cPA, including the oleoyl variant, on ATX activity has been shown to correlate with the inhibition of LPA-dependent cancer cell invasion in vitro and the suppression of melanoma metastasis in vivo.[1][2]
Signaling Pathway
The signaling pathway affected by Oleoyl 3-cPA is centered on the inhibition of the ATX-LPA axis. The following diagram illustrates this mechanism.
Quantitative Data
The potency of this compound and its analogs as autotaxin inhibitors has been quantified in several studies. The following table summarizes the available IC50 values.
| Compound | IC50 (nM) for Autotaxin Inhibition | Reference |
| Palmitthis compound (3-ccPA 16:1) | 620 | [12] |
| This compound (3-ccPA 18:1) | 100 - 1000 | [4] |
Note: The IC50 value for the oleoyl (18:1) variant is given as a range, as specific values may vary between experimental setups.
Experimental Protocols
The investigation of the mechanism of action of Oleoyl 3-cPA relies on specific in vitro assays to measure autotaxin activity and to confirm the lack of LPA receptor activation.
1. Autotaxin Activity Assay (Fluorogenic Substrate Method)
This is a common method to quantify the enzymatic activity of autotaxin and to assess the inhibitory potential of compounds like Oleoyl 3-cPA.[8][9][13][14]
-
Principle: The assay utilizes a fluorogenic lysophosphatidylcholine (LPC) analog, such as FS-3, which contains both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. When autotaxin cleaves the substrate, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the autotaxin activity.[13][14]
-
Materials:
-
Recombinant autotaxin enzyme.
-
Fluorogenic substrate (e.g., FS-3).
-
Assay buffer (e.g., 100 mmol/L Tris-HCl, pH 9.0, 500 mmol/L NaCl, 5 mmol/L MgCl2, 5 mmol/L CaCl2, and 0.05% Triton X-100).[9]
-
Test compound (Oleoyl 3-cPA) at various concentrations.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Oleoyl 3-cPA in the assay buffer.
-
In a 96-well plate, add the recombinant autotaxin to the wells containing either the assay buffer (control) or the different concentrations of Oleoyl 3-cPA.
-
Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., FS-3) to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the specific fluorophore).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
2. LPA Receptor Activation Assay (Calcium Mobilization)
This assay is used to determine if a compound acts as an agonist at LPA receptors by measuring a key downstream signaling event: the release of intracellular calcium.[15][16]
-
Principle: LPA receptors, particularly LPA1-3, can couple to Gq/11 proteins, which activate phospholipase C (PLC).[10][17] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
-
Materials:
-
A cell line engineered to express a specific LPA receptor (e.g., HEK293 cells transfected with LPA1).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compound (Oleoyl 3-cPA).
-
Positive control (LPA).
-
Appropriate cell culture medium and buffers.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium dynamics.
-
-
Procedure:
-
Culture the LPA receptor-expressing cells in a suitable format (e.g., 96-well plate).
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add different concentrations of Oleoyl 3-cPA to the cells and monitor for any changes in fluorescence.
-
As a positive control, add LPA to a separate set of wells and measure the robust increase in fluorescence, confirming the responsiveness of the assay system.
-
The absence of a significant fluorescence increase upon addition of Oleoyl 3-cPA indicates a lack of agonist activity at the tested LPA receptor.[1]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening compounds for autotaxin inhibition.
This compound represents a class of rationally designed lipid signaling modulators. Its mechanism of action is not through the direct stimulation of LPA receptors, but rather through the potent and selective inhibition of the LPA-producing enzyme, autotaxin. This targeted approach effectively reduces the levels of pro-tumorigenic LPA in the cellular microenvironment. The stability conferred by its carbacyclic structure makes it a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis and a promising lead scaffold for the development of novel therapeutics for diseases driven by aberrant LPA signaling, such as cancer.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. amsbio.com [amsbio.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of autotaxin/lysophospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophospholipid receptors LPA1–3 are not required for the inhibitory effects of LPA on mouse retinal growth cones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 14. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 15. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Oleoyl 3-Carbacyclic Phosphatidic Acid: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA), also known as (9Z)-9-octadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester, is a synthetic analog of naturally occurring cyclic phosphatidic acid (cPA). In 3-ccPA, the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a methylene group, forming a stable phosphonate ring that is resistant to ring-opening by phosphodiesterases. This structural modification confers unique biological properties, most notably the potent and selective inhibition of autotaxin (ATX), an enzyme pivotal in cancer progression and other pathologies. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Properties
This compound is characterized by an oleoyl group at the sn-1 position and a carbacyclic phosphonate ring spanning the sn-2 and sn-3 positions of the glycerol backbone.
Molecular Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₄₁O₅P |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 779333-58-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and chloroform |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the carbacyclic phosphonate ring and the subsequent acylation with oleic acid. The following is a generalized synthetic scheme based on published literature.[1][2]
Synthetic Workflow
Caption: Generalized synthetic workflow for Oleoyl 3-ccPA.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of the Carbacyclic Core The synthesis typically begins with a chiral starting material, such as (R)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal), to establish the stereochemistry of the glycerol backbone. The hydroxyl group is protected, and the acetonide is hydrolyzed to yield a diol. This diol is then converted to a key phosphonate intermediate through a series of reactions, including tosylation and an Arbuzov reaction. Intramolecular cyclization of the phosphonate intermediate under basic conditions affords the carbacyclic phosphonate ring.
Step 2: Acylation with Oleic Acid The free hydroxyl group on the carbacyclic phosphonate core is then acylated with oleic acid. This is typically achieved using oleoyl chloride in the presence of a base, such as pyridine or triethylamine, or through an esterification reaction using a coupling agent like dicyclohexylcarbodiimide (DCC).
Step 3: Purification The final product is purified using column chromatography on silica gel to yield this compound as a pure compound.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the potent and selective inhibition of autotaxin (ATX).
Autotaxin Inhibition
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a potent signaling molecule that, through its G protein-coupled receptors (LPA₁₋₆), promotes cell proliferation, migration, and survival, and is implicated in the pathology of cancer, fibrosis, and inflammation.[3][4][5]
By inhibiting ATX, 3-ccPA effectively reduces the production of LPA, thereby attenuating its downstream signaling effects. This makes 3-ccPA a promising candidate for therapeutic intervention in diseases driven by the ATX-LPA axis.
Signaling Pathway
Caption: Signaling pathway illustrating the inhibitory action of 3-ccPA.
Quantitative Data on Biological Activity
| Assay | Cell Line | Effect of Oleoyl 3-ccPA | Reference |
| Autotaxin Activity Assay | N/A | Potent inhibition of LPA production from LPC. | [3] |
| Tumor Cell Invasion Assay | A2058 melanoma | Inhibition of ATX-mediated invasion. | [3] |
| In Vivo Metastasis Assay | B16F10 melanoma | Significant reduction in pulmonary metastasis.[1][2] | [1][2] |
| LPA Receptor Activation | Various | Lacks significant agonist activity at LPA₁₋₄ receptors.[3] | [3] |
Experimental Protocols
Autotaxin Activity Assay (A Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as the substrate
-
A fluorescent or colorimetric method to detect choline or phosphate, the products of LPC hydrolysis
-
This compound (test inhibitor)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
Procedure:
-
Prepare a series of dilutions of oleoyl 3-ccPA in the assay buffer.
-
In a microplate, add the recombinant autotaxin to each well containing the different concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate the reaction at 37°C for a set period.
-
Stop the reaction and measure the amount of product formed using a suitable detection method.
-
Calculate the percentage of inhibition at each concentration of 3-ccPA and determine the IC₅₀ value.
In Vivo Metastasis Assay (A Generalized Protocol)
This assay evaluates the effect of a compound on the metastatic spread of cancer cells in a living organism.
Materials:
-
A metastatic cancer cell line (e.g., B16F10 melanoma)
-
Immunocompromised or syngeneic mice
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Culture the cancer cells and prepare a single-cell suspension.
-
Inject the cancer cells into the tail vein of the mice to induce experimental metastasis, typically to the lungs.
-
Administer oleoyl 3-ccPA or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
After a set period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs.
-
Fix the lungs and count the number of metastatic nodules on the lung surface.
-
Compare the number of metastases in the treated group to the control group to determine the efficacy of the compound in inhibiting metastasis.
Conclusion
This compound represents a significant advancement in the development of autotaxin inhibitors. Its unique carbacyclic structure confers stability and potent biological activity. As a selective inhibitor of the ATX-LPA signaling axis, 3-ccPA holds considerable promise for the treatment of cancer metastasis and other diseases where this pathway is dysregulated. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of this and related molecules.
References
- 1. Synthesis and Pharmacological Evaluation of the Stereoisomersof 3-Carba Cyclic-Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
The Biology of Carbacyclic Phosphatidic Acid Analogs: A Technical Guide for Researchers
Abstract
Carbacyclic phosphatidic acid (cPA) analogs are synthetic derivatives of the naturally occurring bioactive lipid, cyclic phosphatidic acid. These analogs, characterized by the substitution of an oxygen atom in the cyclic phosphate ring with a methylene group, exhibit enhanced stability and potent biological activities. This technical guide provides a comprehensive overview of the biological functions of cPA analogs, with a focus on their role as inhibitors of autotaxin (ATX), their impact on lysophosphatidic acid (LPA) receptor signaling, and their therapeutic potential in cancer and fibrosis. Detailed experimental protocols for key assays and visualized signaling pathways are presented to facilitate further research and drug development in this promising field.
Introduction
Cyclic phosphatidic acid (cPA) is a unique, naturally occurring phospholipid mediator that often exhibits biological activities contrary to those of its well-known counterpart, lysophosphatidic acid (LPA).[1][2] While LPA is a potent mitogen involved in cell proliferation, migration, and survival, cPA has been shown to have anti-proliferative and anti-metastatic effects.[2][3] However, the therapeutic application of natural cPA is limited by its metabolic instability.
To overcome this limitation, chemically stabilized carbacyclic analogs of cPA (ccPA) have been synthesized.[4][5] These analogs, such as 2-carba-cPA (2ccPA) and 3-carba-cPA (3ccPA), where the oxygen atom at the sn-2 or sn-3 position of the glycerol backbone is replaced by a methylene group, demonstrate greater stability and often more potent biological activity than the parent compound.[4][6] This guide will delve into the multifaceted biological functions of these carbacyclic analogs, their mechanisms of action, and the experimental methodologies used to elucidate their effects.
Mechanism of Action: Potent Inhibition of Autotaxin
A primary mechanism through which carbacyclic cPA analogs exert their biological effects is the potent inhibition of autotaxin (ATX).[5][7] ATX, also known as nucleotide pyrophosphatase/phosphodiesterase 2 (NPP2), is a secreted lysophospholipase D responsible for the majority of LPA production in the blood from lysophosphatidylcholine (LPC).[5][7] By inhibiting ATX, cPA analogs effectively reduce the levels of pro-tumorigenic and pro-fibrotic LPA.[4][5]
The inhibitory potency of various cPA analogs against ATX has been quantified, with some analogs demonstrating significantly greater efficacy than LPA itself.[1] This selective inhibition of ATX, without significant activation of LPA receptors, positions cPA analogs as promising therapeutic agents for diseases driven by the ATX-LPA axis.[5][7]
Signaling Pathways Modulated by Carbacyclic Phosphatidic Acid Analogs
Carbacyclic cPA analogs modulate several key signaling pathways, often in direct opposition to the pathways activated by LPA.
Antagonism of the LPA-RhoA Signaling Axis
LPA is a well-established activator of the small GTPase RhoA, which plays a critical role in cytoskeletal reorganization, cell migration, and invasion.[8][9] The LPA-induced activation of RhoA is mediated through Gα12/13-coupled LPA receptors.[9][10] In contrast, cPA analogs have been shown to inhibit LPA-induced RhoA activation.[8] This inhibition of the RhoA pathway is a key mechanism underlying the anti-migratory and anti-invasive effects of cPA analogs in cancer cells.[8] By preventing RhoA activation, cPA analogs disrupt the formation of stress fibers and focal adhesions, which are essential for cell motility.[8]
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Antifibrotic effects of 2-carba cyclic phosphatidic acid (2ccPA) in systemic sclerosis: contribution to the novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oleoyl 3-Carbacyclic Phosphatidic Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl 3-carbacyclic phosphatidic acid (also known as 3-ccPA 18:1 or oleoyl-cPA) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid (cPA).[1] Unlike its natural counterpart, oleoyl-cPA is resistant to degradation, making it a stable tool for studying cellular signaling pathways.[1] This guide provides a comprehensive overview of the signaling pathway involving oleoyl-cPA, with a focus on its molecular mechanism of action, its effects on cancer cell biology, and detailed experimental protocols for its study.
Recent research has identified oleoyl-cPA as a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[2][3] LPA is a potent signaling molecule that, through its interaction with a family of G protein-coupled receptors (LPA receptors 1-6), plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and survival.[4] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathology of numerous diseases, including cancer, where it promotes tumor growth, invasion, and metastasis.[2][5]
By inhibiting autotaxin, oleoyl-cPA effectively reduces the production of LPA, thereby attenuating its downstream signaling cascades. This mechanism underlies the observed anti-migratory and anti-invasive effects of oleoyl-cPA in various cancer cell models.[2][6] Notably, studies have shown that oleoyl-cPA and other 3-carba analogs of cPA lack significant agonist activity at LPA receptors, highlighting their specificity as autotaxin inhibitors.[2][6]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and related compounds.
| Compound | Target | Assay | Cell Line | IC50 / % Inhibition | Reference |
| This compound (3-ccPA 18:1) | Autotaxin | Spectrophotometric Inhibition Assay | N/A | IC50 ~0.1-1.0 µM | [2] |
| This compound (3-ccPA 18:1) | Cell Migration (LPA-induced) | Transwell Migration Assay | MM1 | 99.9% inhibition at 25 µM | [6] |
| This compound (3-ccPA 18:1) | Cell Migration (FBS-induced) | Transwell Migration Assay | MM1 | 90.1% inhibition at 25 µM | [6] |
| Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) | Autotaxin | Spectrophotometric Inhibition Assay | N/A | IC50 ~1 µM | [2] |
| Palmitthis compound (3-ccPA 16:1) | Autotaxin | Spectrophotometric Inhibition Assay | N/A | IC50 ~0.1 µM | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Oleoyl 3-cPA inhibits autotaxin, blocking LPA production and downstream signaling.
Caption: Workflow for determining the IC50 of oleoyl 3-cPA on autotaxin activity.
Experimental Protocols
Spectrophotometric Autotaxin Inhibition Assay
This protocol is adapted from the methods described by Baker et al. (2006).[2]
a. Materials:
-
Recombinant human autotaxin
-
1-oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 570/585 nm.
b. Procedure:
-
Prepare a stock solution of oleoyl 3-cPA in an appropriate solvent (e.g., DMSO or methanol) and create a series of dilutions in assay buffer (Tris-HCl with 0.1% BSA).
-
In a 96-well plate, add 10 µL of each oleoyl-cPA dilution to triplicate wells. Include a vehicle control (buffer with solvent) and a positive control (a known autotaxin inhibitor, if available).
-
Add 80 µL of a solution containing recombinant autotaxin and LPC substrate in assay buffer to each well. The final concentrations of autotaxin and LPC should be optimized for the specific assay conditions but are typically in the nanomolar and micromolar range, respectively.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Prepare a detection reagent mix containing choline oxidase, HRP, and Amplex Red in assay buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm or fluorescence at Ex/Em = 570/585 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of oleoyl-cPA relative to the vehicle control.
-
Plot the percent inhibition against the log of the oleoyl-cPA concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Cancer Cell Invasion Assay (Transwell Assay)
This protocol is a generalized method based on common laboratory practices and the principles described in studies of oleoyl-cPA.[6][7]
a. Materials:
-
Cancer cell line of interest (e.g., A2058 melanoma, MM1 rat ascites hepatoma)
-
This compound
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum or LPA)
-
Crystal violet staining solution
-
Cotton swabs
-
Inverted microscope
b. Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Coat the top of the Transwell inserts with a thin layer of the diluted Matrigel solution (approximately 50-100 µL per insert) and allow it to solidify at 37°C for at least 30 minutes.
-
Culture cancer cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of oleoyl 3-cPA or vehicle control for 30 minutes at 37°C.
-
Add 500 µL of the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of invaded cells in several random fields of view for each insert using an inverted microscope.
-
Calculate the percent inhibition of invasion for each concentration of oleoyl-cPA relative to the vehicle control.
LPA Receptor Activation Assay (Calcium Mobilization)
This protocol is based on the methods described by Uchiyama et al. (2007) to assess whether a compound activates LPA receptors.[6]
a. Materials:
-
Cell line engineered to express a specific LPA receptor subtype (e.g., RH7777 cells expressing LPA1, LPA2, or LPA3)
-
This compound
-
Lysophosphatidic acid (LPA) as a positive control
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Pluronic F-127
-
Fluorometric imaging plate reader or fluorescence microscope equipped for ratiometric calcium imaging
b. Procedure:
-
Seed the LPA receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS and then incubate them with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Place the plate in the fluorometric imaging plate reader or on the fluorescence microscope stage.
-
Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add varying concentrations of oleoyl 3-cPA to the wells and monitor the change in the 340/380 nm fluorescence ratio over time.
-
As a positive control, add a known concentration of LPA to separate wells and measure the calcium response.
-
To test for antagonistic activity, pre-incubate the cells with oleoyl 3-cPA for a short period (e.g., 10-15 minutes) before adding LPA and measure the resulting calcium response.
-
Analyze the data by calculating the change in the fluorescence ratio from baseline. An increase in the ratio indicates an increase in intracellular calcium concentration and thus receptor activation.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the autotaxin-LPA signaling axis. Its stability and selectivity as an autotaxin inhibitor make it a powerful agent for dissecting the downstream consequences of LPA receptor activation in various cellular contexts, particularly in the study of cancer cell migration and invasion. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of oleoyl-cPA and to further elucidate the intricacies of this important signaling pathway. As our understanding of the ATX-LPA axis continues to grow, molecules like oleoyl-cPA will be instrumental in the development of novel therapeutic strategies for a range of diseases.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Stable Autotaxin Inhibitor: A Technical Guide to Oleoyl 3-Carbacyclic Phosphatidic Acid
Introduction: In the landscape of lipid signaling and cancer research, the development of stable molecular probes is paramount to elucidating complex biological pathways. Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA 18:1) has emerged as a pivotal tool for researchers, scientists, and drug development professionals. This in-depth technical guide explores the discovery, history, and core functionalities of this synthetic analog of cyclic phosphatidic acid (cPA), providing a comprehensive resource for its application in research and therapeutics.
Genesis of a Stable Analog: Discovery and Design
This compound was developed in the mid-2000s as a chemically stabilized version of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA).[1][2] The key innovation in its design is the substitution of the oxygen atom at the sn-3 position of the glycerol backbone with a carbon atom.[1][2][3] This modification creates a phosphonate structure that is resistant to ring-opening, a common metabolic fate for natural cPA which can convert it to lysophosphatidic acid (LPA).[4] This inherent stability makes 3-ccPA 18:1 an ideal and reliable inhibitor for studying the physiological and pathological roles of its primary target, autotaxin.[1][2][3]
Core Mechanism of Action: Selective Autotaxin Inhibition
The principal biochemical function of this compound is its potent and selective inhibition of autotaxin (ATX), a secreted lysophospholipase D.[1][2][3] Autotaxin is a key enzyme responsible for the extracellular production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[5][6] Unlike LPA, which activates a range of G protein-coupled receptors (LPA1-4) to promote cell proliferation, migration, and survival, 3-ccPA 18:1 does not activate these receptors.[1][2][3] Its mechanism of action is therefore centered on reducing the available pool of LPA, thereby attenuating LPA-driven signaling pathways implicated in cancer progression and other diseases.[1][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Autotaxin Inhibition (IC50) | ~0.1 - 1.0 µM | Recombinant ATX | [4][7][8] |
| Inhibition of MM1 cell transcellular migration (in response to FBS) | 90.1% at 25 µM | MM1 cells | [4] |
| Inhibition of MM1 cell transcellular migration (in response to LPA) | 99.9% at 25 µM | MM1 cells | [4] |
| Effect on MM1 cell proliferation | No significant effect at concentrations that inhibit migration | MM1 cells | [7] |
Table 1: Biological Activity of this compound
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
Spectrofluorometric Autotaxin Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against autotaxin.
Materials:
-
Recombinant autotaxin-HA (hemagglutinin-tagged)
-
FS-3 (a fluorogenic autotaxin substrate)
-
Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2
-
Test compound (this compound)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the test compound in the assay buffer.
-
To each well of a 96-well plate, add 25 µL of the test compound solution.
-
Add 75 µL of a 1 µM FS-3 solution in assay buffer to each well.
-
Initiate the reaction by adding 0.5 µL of purified ATX-HA to each well.
-
Measure the fluorescence at time zero using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Incubate the plate at 37°C for 2 hours.
-
After incubation, measure the fluorescence again at the same wavelengths.
-
Calculate the inhibition of autotaxin activity by comparing the fluorescence in the presence of the test compound to the control (no inhibitor).[1]
Cell Invasion Assay (Boyden Chamber)
This assay is used to evaluate the effect of this compound on cancer cell invasion.
Materials:
-
Cancer cell line (e.g., A2058 melanoma cells)
-
Boyden chambers with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (e.g., fibronectin)
-
Cell culture medium with and without fetal bovine serum (FBS) or LPA
-
Test compound (this compound)
-
Hoechst 33258 stain
Procedure:
-
Culture the cancer cells to ~90% confluence.
-
Harvest the cells and resuspend them in serum-free medium.
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
In the bottom chamber, add medium containing a chemoattractant (e.g., 5% FBS or a specific concentration of LPA).
-
In the top chamber (the insert), add the cell suspension along with the test compound at various concentrations.
-
Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 3 or 6 hours) to allow for cell migration through the porous membrane.[5]
-
After incubation, fix the cells with 5% formaldehyde.
-
Stain the cells that have migrated to the bottom of the membrane with Hoechst 33258.
-
Count the number of migrated cells in several fields of view using a fluorescence microscope.
-
Compare the number of migrated cells in the presence of the test compound to the control to determine the inhibitory effect on cell invasion.[5]
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the key relationships and signaling pathways involving this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the study of lysophospholipid signaling. Its stability and selectivity make it an invaluable tool for dissecting the roles of autotaxin and LPA in various physiological and pathological processes, particularly in cancer biology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. Future research will likely focus on leveraging the properties of 3-ccPA 18:1 and similar stable analogs to develop novel therapeutic strategies targeting the autotaxin-LPA axis for the treatment of cancer and other inflammatory diseases.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
Oleoyl 3-Carbacyclic Phosphatidic Acid: A Potent Autotaxin Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant area of interest for therapeutic intervention. Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA 18:1) has emerged as a valuable tool in this field. As a stable analog of cyclic phosphatidic acid (cPA), it exhibits potent inhibitory activity against autotaxin, thereby blocking the production of LPA and mitigating its downstream effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.
Introduction to this compound (3-ccPA 18:1)
This compound is a synthetic analog of the naturally occurring cyclic phosphatidic acid.[1][2] Its structure features an oleoyl (18:1) fatty acid chain at the sn-1 position and a carbacyclic modification in the phosphate ring.[1][3] This modification, where an oxygen atom in the sn-3 position is replaced by a methylene group, confers resistance to hydrolysis, making it a stable and reliable tool for studying the ATX-LPA pathway.[3] Unlike LPA, 3-ccPA 18:1 does not activate LPA receptors 1-4, making it a selective inhibitor of LPA production rather than a receptor antagonist.[4]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of autotaxin's enzymatic activity.[3][5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[6] By binding to autotaxin, 3-ccPA 18:1 competitively inhibits the binding of the LPC substrate, thereby reducing the production of LPA.[5] This reduction in LPA levels leads to the attenuation of downstream signaling cascades that are responsible for various cellular responses, including cell proliferation, migration, and survival.[7]
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogs against autotaxin has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the efficacy of different inhibitors.
| Compound | IC50 (nM) for Autotaxin Inhibition | Reference |
| Oleoyl 3-carbacyclic PA (3-ccPA 18:1) | 294 | [5] |
| Palmitoleoyl 3-carbacyclic PA (3-ccPA 16:1) | 620 | [5] |
| Oleoyl 2-carbacyclic PA (2-ccPA 18:1) | 370 | [5] |
| Palmitoleoyl 2-carbacyclic PA (2-ccPA 16:1) | 140 | [5] |
| Lysophosphatidic Acid (LPA 18:1) | 2200 | [5] |
| Sphingosine-1-Phosphate (S1P) | 280 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Spectrophotometric Autotaxin Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic autotaxin substrate FS-3 (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA, pH 8.0
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent should be kept below 1%.
-
Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells with assay buffer and solvent alone as negative and vehicle controls, respectively.
-
Add 25 µL of recombinant human ATX solution (e.g., 4 nM final concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the FS-3 substrate solution (e.g., 1 µM final concentration) to each well.
-
Immediately begin monitoring the increase in fluorescence at 37°C for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Boyden Chamber Cell Migration Assay
This assay assesses the ability of an inhibitor to block cancer cell migration towards a chemoattractant.
Materials:
-
Cancer cell line (e.g., A2058 melanoma cells)
-
Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS)
-
Serum-free cell culture medium containing 0.1% BSA
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant: Lysophosphatidylcholine (LPC) or LPA
-
Recombinant human autotaxin (ATX)
-
This compound
-
Fixing and staining solutions (e.g., methanol and Giemsa stain)
-
Microscope
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium with 0.1% BSA.
-
Harvest the cells using trypsin, wash, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing the chemoattractant (e.g., 10 µM LPC) and recombinant ATX (e.g., 50 nM).
-
In the upper chamber, add the cell suspension. For inhibitor-treated groups, pre-incubate the cells with various concentrations of this compound for 30 minutes before adding them to the chamber.
-
Incubate the Boyden chamber at 37°C in a humidified incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and express them as the percentage of migrated cells compared to the control.
In Vivo Mouse Melanoma Metastasis Model
This in vivo model evaluates the efficacy of an inhibitor in preventing the formation of metastatic tumors.
Materials:
-
B16F10 melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., PBS)
-
Surgical tools for injection and tissue collection
-
Formalin for tissue fixation
Procedure:
-
Culture B16F10 melanoma cells and harvest them.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells/100 µL.
-
Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the tail vein of each mouse.
-
Administer this compound (e.g., 250 µg/kg) or vehicle control via intraperitoneal injection at specific time points post-cell injection (e.g., 15 minutes and 48 hours).[5]
-
Monitor the health and weight of the mice regularly.
-
After a predetermined period (e.g., 14-21 days), euthanize the mice.
-
Harvest the lungs and fix them in 10% formalin.
-
Count the number of visible metastatic nodules on the surface of the lungs.
-
Statistically analyze the difference in the number of lung metastases between the treated and control groups.
Signaling Pathways and Visualizations
The inhibition of autotaxin by this compound directly impacts the ATX-LPA signaling axis. Understanding the downstream signaling pathways is crucial for comprehending the broader biological effects of this inhibitor.
The Autotaxin-LPA Signaling Pathway
Autotaxin converts extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), known as LPA receptors 1-6 (LPAR1-6), on the cell surface. This initiates a cascade of intracellular signaling events that regulate a wide range of cellular functions.
References
- 1. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 6. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oleoyl 3-carbacyclic Phosphatidic Acid: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl 3-carbacyclic phosphatidic acid (also known as 3-ccPA 18:1) is a synthetic analog of naturally occurring cyclic phosphatidic acid (cPA). Its unique structural modification, the replacement of the sn-3 oxygen in the cyclic phosphate ring with a methylene group, confers significant metabolic stability. This modification prevents the hydrolytic ring-opening that would convert it to lysophosphatidic acid (LPA), making it a valuable tool for studying lipid signaling pathways. Primarily, this compound functions as a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for producing extracellular LPA. This guide provides a comprehensive overview of its chemical properties, stability, and its role in signaling, supported by detailed experimental protocols.
Chemical Properties and Stability
This compound is characterized by its oleoyl fatty acid chain at the sn-1 position and a stabilized carbacyclic phosphate ring. This structure is key to its biological function and stability.
General Properties
The fundamental chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| Formal Name | (9Z)-9-octadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester |
| Synonyms | 3-ccPA 18:1, Oleoyl-ccPA |
| CAS Number | 779333-58-3 |
| Molecular Formula | C₂₂H₄₁O₅P |
| Formula Weight | 416.5 g/mol |
| Purity | ≥95% |
| Formulation | Typically supplied as a solution in chloroform (e.g., 10 mg/ml) or as a solid. |
Solubility
| Solvent | Solubility |
| PBS (pH 7.2) | ~5 mg/ml[1] |
| Methanol | >1 mg/mL[2] |
| Chloroform | Soluble (often supplied in this solvent)[1] |
Stability and Storage
The carbacyclic nature of 3-ccPA 18:1 makes it significantly more stable than natural cPA.[1][3] The replacement of the phosphate oxygen with a methylene group creates a stable phosphonate that is resistant to ring opening by phosphodiesterases.[3][4]
| Condition | Recommendation |
| Long-term Storage | Store at -20°C.[1][2] |
| Shipping | Typically shipped on wet ice.[1] |
| Chemical Stability | Stable for ≥ 2 years when stored correctly.[1] |
| pH Sensitivity | Storage in basic (pH > 9.0) or acidic (pH < 4.0) buffers may cause decomposition.[2] |
Role in Signaling Pathways
This compound is a highly selective inhibitor of autotaxin (ATX).[1][2][3] ATX is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[5][6] LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPA₁₋₆), leading to various cellular responses, including cell proliferation, migration, and survival.[6][7]
Unlike LPA, 3-ccPA 18:1 does not activate LPA₁₋₄ receptors, making it a specific tool to investigate the consequences of ATX inhibition without directly interfering with LPA receptors.[3][4] The inhibition of ATX by 3-ccPA 18:1 leads to reduced LPA production, which in turn suppresses LPA-driven pathological processes such as cancer cell invasion and metastasis.[1][2] This inhibitory action is associated with the downstream inhibition of RhoA activation.[1][8]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Oleoyl 3-ccPA.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published research.[2]
Autotaxin (ATX) Inhibition Assay (Fluorometric)
This assay quantifies ATX activity by measuring the fluorescence generated from a synthetic substrate.[2][9]
Workflow:
Caption: Workflow for the fluorometric autotaxin inhibition assay.
Materials:
-
Recombinant ATX enzyme
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
This compound (test inhibitor)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the test inhibitor (3-ccPA 18:1) at various concentrations in the assay buffer. A vehicle control (e.g., buffer with a small amount of solvent used for the inhibitor) should also be prepared.
-
In a 96-well plate, add 75 µl of 1 µM FS-3 substrate solution to each well.
-
Add 25 µl of the test inhibitor or vehicle control to the appropriate wells.
-
To initiate the reaction, add 0.5 µl of purified ATX enzyme to each well.
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 538 nm) at time zero.
-
Incubate the plate at 37°C for 2 hours.
-
After incubation, measure the final fluorescence at the same wavelengths.
-
The inhibitory activity is calculated by comparing the rate of fluorescence increase in the presence of the inhibitor to the vehicle control.
Cancer Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of 3-ccPA 18:1 to inhibit cancer cell migration induced by the ATX-LPA axis.[1][2]
Materials:
-
A2058 melanoma cells (or other invasive cancer cell line)
-
48-well Boyden chambers with fibronectin-coated polycarbonate membranes (8 µm pores)
-
Starvation Medium: DMEM or RPMI 1640 with 0.1% fatty acid-free BSA
-
Chemoattractant Solution: Starvation medium containing ATX (e.g., 1.2 nM) and LPC (e.g., 1 µM)
-
This compound
-
Diff-Quik stain
Procedure:
-
Culture cancer cells and starve them in starvation medium for 18 hours prior to the assay.
-
Prepare the chemoattractant solution and add it to the lower wells of the Boyden chamber.
-
Harvest the starved cells and resuspend them in starvation medium at a concentration of 0.75 x 10⁶ cells/mL.
-
Add the test inhibitor (3-ccPA 18:1) at desired concentrations to the cell suspension.
-
Load the cell suspension (containing the inhibitor or vehicle) into the upper wells of the chamber.
-
Incubate the chamber at 37°C in a CO₂ incubator for 4-6 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane using Diff-Quik.
-
Mount the membrane on a glass slide and quantify the number of migrated cells under a microscope.
In Vivo Lung Metastasis Model
This protocol describes how to evaluate the anti-metastatic potential of 3-ccPA 18:1 in a mouse model.[2]
Materials:
-
B16F10 melanoma cells
-
C57BL/6 mice
-
This compound (3-ccPA 18:1)
-
Phosphate-buffered saline (PBS) for injection
-
Formalin for tissue fixation
Procedure:
-
Culture and harvest B16F10 melanoma cells.
-
Inject 5 x 10⁵ cells in PBS into the tail vein of C57BL/6 mice.
-
Administer 3-ccPA 18:1 via intraperitoneal (i.p.) injection at a dose of 250 µg/kg (approximately 5 µg per mouse).
-
The first dose should be given 15 minutes after the tumor cell inoculation, and a second dose should be administered 48 hours later. A control group should receive vehicle (PBS) injections.
-
Maintain the animals for 3 weeks.
-
At the end of the experiment, sacrifice the animals, and harvest the lungs.
-
Fix the lungs in formalin.
-
Count the number of tumor nodules on the lung surface to determine the extent of metastasis.
Synthesis Overview
This compound is a synthetic product created through total chemical synthesis.[2] While specific, detailed protocols are proprietary or found in specialized chemical literature, the general approach involves multi-step organic synthesis. The process starts with a suitable chiral precursor to establish the glycerol backbone stereochemistry. The carbacyclic phosphonate ring is constructed using phosphonate chemistry, replacing a hydroxyl group with a carbon-phosphorus bond. Finally, the oleoyl fatty acid is esterified to the sn-1 position. This synthetic route ensures high purity and the correct stereochemistry of the final product.
Conclusion
This compound is a metabolically stable and highly selective inhibitor of autotaxin. Its ability to block the production of LPA without directly affecting LPA receptors makes it an invaluable research tool for dissecting the roles of the ATX-LPA signaling axis in various physiological and pathological contexts, particularly in cancer progression and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiopure 2-carba-cyclic phosphatidic acid and effects of its chirality on biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Echelon Product Code: L-7218 5MG) | Lipids | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. wjgnet.com [wjgnet.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of ccPA Analogs: A Technical Guide for Drug Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Cyclic phosphatidic acid (cPA) is a naturally occurring bioactive lipid mediator with a unique cyclic phosphate ring that distinguishes it structurally and functionally from the well-studied lysophosphatidic acid (LPA). While structurally similar, cPA often exhibits biological activities that oppose those of LPA, including anti-mitogenic, anti-inflammatory, and neuroprotective effects. However, the inherent instability of the cyclic phosphate ring has led to the development of more stable carba-analogs (ccPA), where the phosphate oxygen at the sn-2 or sn-3 position is replaced by a methylene group. These stabilized analogs, particularly 2-carba-cPA (2ccPA) and 3-carba-cPA (3ccPA), have emerged as potent modulators of key signaling pathways implicated in cancer and other diseases, primarily through their potent inhibition of the enzyme autotaxin (ATX). This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of ccPA analogs, detailing their quantitative effects on target proteins, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Quantitative Structure-Activity Relationship of ccPA Analogs
The biological activity of ccPA analogs is significantly influenced by modifications to their structure, including the position of the carba-group (sn-2 vs. sn-3) and the length and saturation of the acyl chain. The following tables summarize the quantitative data on the inhibitory activity of various ccPA analogs against autotaxin and their agonist/antagonist activity at lysophosphatidic acid (LPA) receptors.
Table 1: Inhibitory Activity of ccPA Analogs against Autotaxin (ATX)
| Compound | Acyl Chain | IC50 (nM) for ATX Inhibition | Maximum Inhibition (%) | Reference |
| 2ccPA | 16:1 | 140 | 91 | [1] |
| 2ccPA | 18:1 | 370 | 90 | [1] |
| 3ccPA | 16:1 | 620 | 67 | [1] |
| 3ccPA | 18:1 | 294 | 70 | [1] |
This table summarizes the half-maximal inhibitory concentration (IC50) and maximal inhibition of various 2-carba and 3-carba cyclic phosphatidic acid analogs against autotaxin.[1]
Table 2: Activity of ccPA Analogs at LPA Receptors
| Compound | Acyl Chain | LPA1 Efficacy (%) | LPA1 EC50 (µM) | LPA2 Efficacy (%) | LPA3 Efficacy (%) | LPA3 EC50 (µM) | LPA4 Efficacy (%) | Reference |
| cPA | 16:1 | Agonist | >10 | Agonist | - | - | Agonist | [1] |
| cPA | 18:1 | Agonist | >10 | Agonist | Agonist | >10 | Agonist | [1] |
| 2ccPA | 16:1 | 13 | - | Weak Agonist | 14 | - | Weak Agonist | [1] |
| 2ccPA | 18:1 | 54 | 1.7 | 68 | 46 | 0.17 | 90 | [1] |
| 3ccPA | 16:1 | No significant activation | - | No significant activation | No significant activation | - | No significant activation | [1] |
| 3ccPA | 18:1 | No significant activation | - | No significant activation | No significant activation | - | No significant activation | [1] |
This table presents the efficacy and half-maximal effective concentration (EC50) of cPA and its carba-analogs at various LPA receptors. Efficacy is expressed as a percentage of the maximal response to LPA 18:1.[1]
Key Signaling Pathways and Experimental Workflows
The biological effects of ccPA analogs are primarily mediated through their interaction with the autotaxin-LPA signaling axis. The following diagrams illustrate the key signaling pathways, the workflow for evaluating ccPA analogs, and the logical structure-activity relationships.
Detailed Experimental Protocols
Autotaxin (ATX) Inhibition Assay (Amplex Red Method)
This assay indirectly quantifies ATX activity by measuring the production of choline from the ATX substrate, lysophosphatidylcholine (LPC).
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-LPC)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
ccPA analogs (test compounds)
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex® Red, HRP, and choline oxidase.
-
Add the ccPA analog at various concentrations to the wells of the microplate.
-
Add recombinant ATX to the wells.
-
Initiate the reaction by adding the substrate, LPC.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of ATX inhibition versus the logarithm of the inhibitor concentration.
LPA Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of ccPA analogs to specific LPA receptors by measuring their ability to displace a radiolabeled LPA ligand.
Materials:
-
Cell membranes prepared from cells overexpressing a specific human LPA receptor (e.g., LPA1, LPA2, LPA3).
-
Radioligand, such as [3H]LPA.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
ccPA analogs (test compounds).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]LPA and varying concentrations of the unlabeled ccPA analog.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 values are determined from competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
Cancer Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of ccPA analogs to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line (e.g., A2058 melanoma cells).
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores).
-
Matrigel basement membrane matrix.
-
Cell culture medium (serum-free and serum-containing).
-
ccPA analogs (test compounds).
-
Autotaxin and LPC (to stimulate invasion).
-
Crystal violet stain.
Procedure:
-
Coat the upper surface of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing the ccPA analog.
-
Seed the cell suspension into the upper chamber of the insert.
-
In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum) along with ATX and LPC to induce invasion.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
The percentage of invasion inhibition is calculated by comparing the number of invading cells in the presence and absence of the ccPA analog.
Conclusion
The development of carba-analogs of cyclic phosphatidic acid has provided a valuable class of compounds for probing the roles of the autotaxin-LPA signaling axis in health and disease. The structure-activity relationship studies reveal that both the position of the carba-modification and the nature of the acyl chain are critical determinants of their biological activity. Specifically, 3-carba-cPA analogs have been identified as potent and selective inhibitors of autotaxin with minimal activity at LPA receptors, making them attractive candidates for therapeutic development, particularly in the context of cancer where ATX-driven LPA production promotes tumor progression and metastasis.[1] The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising therapeutic agents. Further investigation into the in vivo efficacy and pharmacokinetic properties of these analogs will be crucial in translating their preclinical potential into clinical applications.
References
The Role of Oleoyl 3-Carbacyclic Phosphatidic Acid in Cancer Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl 3-carbacyclic phosphatidic acid (cPA), a synthetic analog of the naturally occurring lipid mediator cyclic phosphatidic acid, has emerged as a promising anti-cancer agent. Its primary mechanism of action is the potent and selective inhibition of autotaxin (ATX), a secreted lysophospholipase D that is a key enzyme in the production of lysophosphatidic acid (LPA). LPA is a well-established promoter of cancer progression, stimulating cell proliferation, migration, invasion, and metastasis. By reducing LPA levels, oleoyl 3-cPA effectively counteracts these pro-tumorigenic signals. This technical guide provides an in-depth overview of the function of oleoyl 3-cPA in cancer cell biology, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its mechanism of action.
Introduction to this compound (cPA)
Cyclic phosphatidic acid (cPA) is a naturally occurring lysophospholipid that often exhibits biological activities contrary to those of lysophosphatidic acid (LPA).[1] While LPA is a potent mitogen and chemoattractant for cancer cells, cPA has been shown to have anti-proliferative and anti-metastatic properties.[1] However, natural cPA can be metabolized, potentially reducing its therapeutic efficacy.
This compound is a stabilized analog of cPA. The replacement of the oxygen at the sn-3 position of the glycerol backbone with a carbon atom prevents the opening of the cyclic phosphate ring to form LPA, thereby increasing its stability and bioavailability.[1][2] This modification makes it a more robust tool for research and a more viable candidate for therapeutic development.
Mechanism of Action: Inhibition of the Autotaxin-LPA Axis
The principal anti-cancer effects of oleoyl 3-cPA are attributed to its inhibition of autotaxin (ATX).[2][3] ATX is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[3] Elevated levels of ATX are found in various cancers and are associated with poor prognosis. The LPA produced by ATX binds to a family of G protein-coupled receptors (GPCRs), primarily LPA1-6, on the surface of cancer cells.[1] Activation of these receptors triggers a cascade of downstream signaling pathways that promote cancer cell survival, proliferation, motility, and invasion.[1]
Oleoyl 3-cPA acts as a competitive inhibitor of ATX, blocking its ability to generate LPA.[2] This leads to a reduction in the activation of LPA receptors and the subsequent attenuation of pro-tumorigenic signaling.[1][4] Notably, unlike LPA, 3-carba analogs of cPA do not significantly activate LPA receptors themselves, making them specific inhibitors of the ATX-LPA signaling axis.[1][2]
Quantitative Data on the Efficacy of Carbacyclic Phosphatidic Acids
The following tables summarize the quantitative data on the inhibitory effects of various carbacyclic phosphatidic acid analogs on autotaxin activity, cancer cell migration, and in vivo metastasis.
Table 1: Inhibition of Autotaxin (ATX) Activity by cPA Analogs
| Compound | IC50 (nM) | Assay Substrate | Reference |
| Palmitthis compound (3ccPA 16:1) | 620 | Not Specified | |
| Thiazolidinedione-based inhibitor (Compound A) | 2500 | LPC | [5] |
| Boronic acid-based inhibitor (HA130) | ~30 | LPC | [5] |
Table 2: Inhibition of Cancer Cell Migration and Invasion by cPA Analogs
| Compound | Cell Line | Assay Type | Concentration (µM) | % Inhibition | Reference |
| Oleoyl 3-cPA (3-ccPA 18:1) | MM1 | Transcellular Migration (LPA-induced) | 25 | 99.9% | |
| Oleoyl 3-cPA (3-ccPA 18:1) | MM1 | Transcellular Migration (FBS-induced) | 25 | 90.1% | |
| Palmitoyl-cPA (cPA 16:0) | MM1 | Transcellular Migration | 12.5 | 86% | [1] |
| Oleoyl-cPA (cPA 18:1) | MM1 | Transcellular Migration | 12.5 | 57% | [1] |
| Palmitoleoyl-cPA (cPA 16:1) | MM1 | Transcellular Migration | 12.5 | 23% | [1] |
| 3-carba-cPA 16:1 | A2058 | Invasion (ATX-induced) | 3 | Significant | [2] |
Table 3: In Vivo Anti-Metastatic Efficacy of 3-Carba-cPA Analogs
| Compound | Animal Model | Cancer Cell Line | Administration Route & Dose | Outcome | Reference |
| 3-ccPA 18:1 | C57BL/6 mice | B16F10 Melanoma | i.p., 250 µg/kg (5 µ g/dose ) x 2 | ~58% reduction in lung metastases | [2] |
| 3-ccPA 16:1 | C57BL/6 mice | B16F10 Melanoma | i.p., 250 µg/kg (5 µ g/dose ) x 2 | ~35% reduction in lung metastases | [2] |
| 2- and 3-ccPAs | C57BL/6 mice | B16-F0 Melanoma | i.v., single injection of 1-8 µg | Strong suppression of pulmonary metastasis | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of oleoyl 3-cPA.
Autotaxin (ATX) Inhibition Assay (Fluorogenic)
This assay measures the inhibition of ATX activity using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Oleoyl 3-cPA and other test compounds
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of oleoyl 3-cPA and other test compounds in Assay Buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions.
-
Add 25 µL of recombinant ATX solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of FS-3 substrate to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C, and measure fluorescence at regular intervals (e.g., every 5 minutes for 1 hour).
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 18:1) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl 3-carbacyclic phosphatidic acid, also known as 3-ccPA 18:1, is a stable analog of cyclic phosphatidic acid (cPA). It is a potent and selective inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival, through its interaction with specific G protein-coupled receptors (LPA1-6).[3][4] By inhibiting autotaxin, 3-ccPA 18:1 effectively reduces LPA levels, thereby attenuating LPA-mediated signaling. This property makes 3-ccPA 18:1 a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis, particularly in the context of cancer cell invasion and metastasis.[1][5] Unlike LPA, 3-ccPA 18:1 exhibits poor agonist activity at LPA1-4 receptors.[2][6]
Mechanism of Action
3-ccPA 18:1 acts as a competitive inhibitor of autotaxin, preventing the conversion of lysophosphatidylcholine (LPC) to LPA.[1][7] This leads to a reduction in extracellular LPA levels, which in turn downregulates signaling pathways associated with cell migration, invasion, and proliferation.
Applications in Cell Culture
-
Inhibition of Cancer Cell Migration and Invasion: 3-ccPA 18:1 has been shown to inhibit the migration and invasion of various cancer cell lines, including melanoma and breast cancer cells.[1][3]
-
Study of the ATX-LPA Signaling Pathway: As a selective inhibitor of autotaxin, 3-ccPA 18:1 is an excellent tool to investigate the downstream effects of this signaling pathway in different cellular contexts.
-
Drug Development: The anti-metastatic properties of 3-ccPA 18:1 make it and its derivatives potential candidates for the development of novel anti-cancer therapies.[1]
Quantitative Data Summary
| Parameter | Cell Line | Assay | Concentration/Value | Reference |
| Autotaxin Inhibition | - | Spectrofluorometric ATX Inhibition Assay | IC50 of 2.2 µM for LPA, 280 nM for S1P | [1] |
| - | ATX Inhibition Assay (LPC as substrate) | IC50 of 2.5 µM for a boronic acid-based inhibitor | [7] | |
| Cell Invasion Inhibition | A2058 melanoma | Transwell Invasion Assay | Effective at 3 µM (for 3-ccPA 16:1) | [1] |
| In vivo Metastasis Inhibition | B16-F10 melanoma | In vivo Metastasis Assay | 250 µg/kg (5 µg per dose) | [1] |
Experimental Protocols
1. Preparation of 3-ccPA 18:1 Stock Solution
-
Solubility: 3-ccPA 18:1 is soluble in methanol (>1 mg/mL).[6]
-
Storage: Store the solid compound dry at -20°C. Stock solutions should be stored frozen at -20°C or below. Avoid storage in basic (pH > 9.0) or acidic (pH < 4.0) buffers to prevent decomposition.[5][6]
-
Protocol:
-
To prepare a 1 mM stock solution, dissolve 0.4165 mg of 3-ccPA 18:1 (MW: 416.5 g/mol ) in 1 mL of methanol.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
2. Autotaxin Inhibition Assay
This protocol is adapted from a spectrofluorometric assay using a commercially available substrate.[1]
-
Materials:
-
Recombinant autotaxin (ATX)
-
FS-3 (fluorescent substrate for ATX)
-
Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
3-ccPA 18:1 stock solution
-
96-well black plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a working solution of FS-3 at 1 µM in Assay Buffer.
-
Prepare serial dilutions of 3-ccPA 18:1 in Assay Buffer containing 1:1 bovine serum albumin.
-
In a 96-well plate, add 75 µL of the FS-3 working solution to each well.
-
Add 25 µL of the diluted 3-ccPA 18:1 or vehicle control to the wells.
-
Initiate the reaction by adding 0.5 µL of purified ATX to each well.
-
Measure the fluorescence (excitation 485 nm, emission 538 nm) at time zero.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the fluorescence again.
-
Calculate the percent inhibition of ATX activity for each concentration of 3-ccPA 18:1.
-
3. Transwell Cell Migration/Invasion Assay
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
3-ccPA 18:1 stock solution
-
For invasion assays: Matrigel or other basement membrane extract
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
-
Protocol:
-
For invasion assays: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of 3-ccPA 18:1 to both the upper and lower chambers.
-
Incubate for a suitable period (e.g., 22-24 hours) at 37°C in a CO₂ incubator.[1]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.
-
4. Wound Healing (Scratch) Assay
This is a general protocol that can be adapted for use with 3-ccPA 18:1.
-
Materials:
-
6-well or 12-well plates
-
p200 pipette tip or a scratcher
-
Cell culture medium
-
3-ccPA 18:1 stock solution
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of 3-ccPA 18:1 or a vehicle control.
-
Capture images of the scratch at time zero.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 3-ccPA 18:1.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. echelon-inc.com [echelon-inc.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleoyl 3-carbacyclic Phosphatidic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl 3-carbacyclic phosphatidic acid (cPA) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid. This stable analog is characterized by the replacement of the sn-3 oxygen with a carbon atom, rendering it resistant to ring-opening and degradation. Functionally, oleoyl cPA acts as a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] Unlike LPA, oleoyl cPA does not activate LPA receptors 1-4.[1][3] Through its inhibition of ATX, oleoyl cPA effectively downregulates the LPA signaling pathway, which is critically involved in numerous cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the ATX-LPA axis has been implicated in the pathology of various cancers, making oleoyl cPA a valuable tool for cancer research and a potential therapeutic agent.[4][5]
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study its effects on cancer cell migration and invasion.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (and its closely related carba-analogs) from key studies.
Table 1: Inhibition of Autotaxin Activity by 3-carba-cPA Analogs
| Compound | IC50 (nM) vs. Autotaxin | Assay Conditions | Reference |
| 3-ccPA (16:1) | 80 ± 10 | Recombinant human ATX, FS-3 substrate | [2] |
| 3-ccPA (18:1) | 120 ± 20 | Recombinant human ATX, FS-3 substrate | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Efficacy of this compound in In Vitro Cancer Models
| Cell Line | Assay | Treatment Concentration (µM) | Observed Effect | Reference |
| MM1 (human peritoneal mesothelioma) | Transcellular Migration (induced by FBS) | 25 | 90.1% inhibition | [6][7] |
| MM1 (human peritoneal mesothelioma) | Transcellular Migration (induced by LPA) | 25 | 99.9% inhibition | [6][7] |
| A2058 (human melanoma) | Invasion | 1 | Significant inhibition | [2] |
| B16-F10 (mouse melanoma) | Experimental Metastasis (in vivo) | Not specified in vitro | Inhibition of pulmonary metastasis | [1][8] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Autotaxin-LPA signaling axis.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Migration of gastric cancer cells in response to lysophosphatidic acid is mediated by LPA receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Carba-lysophosphatidic acid is a novel β-lysophosphatidic acid analogue with high potential for lysophosphatidic acid receptor activation and autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Migration Assay Using Oleoyl 3-Carbacyclic Phosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl 3-carbacyclic phosphatidic acid (Oleoyl-cPA) is a synthetic analog of cyclic phosphatidic acid (cPA) designed for increased stability. Unlike lysophosphatidic acid (LPA), which is known to promote cell migration and invasion in various cancer models, Oleoyl-cPA exhibits inhibitory effects on these processes. This makes it a valuable tool for cancer research and drug development, particularly in studying the signaling pathways that drive metastasis. Oleoyl-cPA's primary mechanism of action is the inhibition of autotaxin (ATX), an enzyme responsible for the synthesis of LPA. By blocking ATX, Oleoyl-cPA effectively reduces the pro-migratory signals mediated by LPA receptors.
These application notes provide detailed protocols for utilizing Oleoyl-cPA in two standard in vitro cell migration assays: the Boyden chamber (Transwell) assay and the wound healing (scratch) assay.
Data Presentation
The following tables summarize the inhibitory effects of this compound on cancer cell migration.
Table 1: Inhibition of Transcellular Migration of MM1 Cells by this compound (25 µM)
| Condition | Chemoattractant | % Inhibition of Migration |
| Control | Fetal Bovine Serum (FBS) | 90.1%[1][2] |
| Control | Lysophosphatidic Acid (LPA) | 99.9%[1][2][3] |
Table 2: General Comparison of In Vitro Cell Migration Assays
| Feature | Boyden Chamber Assay | Wound Healing Assay |
| Principle | Cells migrate through a porous membrane towards a chemoattractant. | Cells migrate to close a mechanically created gap in a confluent monolayer. |
| Primary Measurement | Number of migrated cells (quantitative). | Rate of gap closure (quantitative). |
| Key Advantage | Allows for the study of chemotaxis in response to a specific gradient. | Simple, cost-effective, and suitable for real-time monitoring. |
| Consideration | Requires optimization of pore size and chemoattractant concentration. | Cell proliferation can influence results; requires appropriate controls. |
Signaling Pathway
The inhibitory effect of this compound on cell migration is primarily achieved through the inhibition of the autotaxin-LPA axis.
Caption: Oleoyl 3-cPA inhibits autotaxin, blocking LPA production and subsequent cell migration.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell migration.
Boyden Chamber (Transwell) Assay
This assay measures the chemotactic response of cells to a chemoattractant gradient.
Experimental Workflow:
Caption: Workflow for the Boyden Chamber assay with Oleoyl 3-cPA.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size, adjust based on cell type)
-
Selected cancer cell line (e.g., MDA-MB-231, B16-F10)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or purified Lysophosphatidic Acid (LPA) as a chemoattractant
-
This compound (stored at -20°C)
-
Serum-free medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
On the day of the assay, detach cells using Trypsin-EDTA, neutralize, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or 1 µM LPA).
-
Prepare a negative control with serum-free medium in the lower chamber.
-
To the chemoattractant medium, add Oleoyl 3-cPA to the desired final concentration (e.g., 10-25 µM). Also, add the same concentration of Oleoyl 3-cPA to the cell suspension. A vehicle control (e.g., methanol) should be included.
-
-
Cell Seeding and Incubation:
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the cell suspension (containing Oleoyl 3-cPA or vehicle) to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migration rate (typically 6-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several representative fields of view under a microscope. The percentage of inhibition can be calculated relative to the chemoattractant-only control.
-
Wound Healing (Scratch) Assay
This assay assesses collective cell migration in a two-dimensional space.
Experimental Workflow:
Caption: Workflow for the Wound Healing assay with Oleoyl 3-cPA.
Materials:
-
24-well or 12-well plates
-
Selected adherent cell line
-
Cell culture medium with low serum (e.g., 1% FBS) to minimize proliferation
-
This compound
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Gently wash the well with PBS to remove detached cells and debris.
-
-
Treatment:
-
Add fresh low-serum medium containing the desired concentration of Oleoyl 3-cPA (e.g., 10-25 µM) or vehicle control to each well.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The change in area over time reflects the rate of cell migration.
-
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell density, incubation times, and concentrations of Oleoyl 3-cPA may vary depending on the cell line and experimental setup and should be determined empirically by the researcher.
References
Application Note: Autotaxin Activity Assay with Oleoyl 3-carbacyclic Phosphatidic Acid as an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It is the primary enzyme responsible for the extracellular production of the bioactive lipid mediator, lysophosphatidic acid (LPA), from its substrate, lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is crucial for various physiological processes, but its dysregulation has been implicated in numerous pathologies, including cancer, fibrosis, and chronic inflammation, making ATX a significant therapeutic target.
Oleoyl 3-carbacyclic phosphatidic acid (also known as 3-ccPA 18:1) is a stable analog of cyclic phosphatidic acid (cPA). In this analog, the oxygen at the sn-3 position is replaced by a carbon, creating a stable phosphonate resistant to ring-opening. This modification results in a potent and selective inhibitor of autotaxin, making it an invaluable tool for studying the ATX-LPA pathway and for screening potential therapeutic agents.[1][2][3] This document provides a detailed protocol for measuring autotaxin activity using a fluorogenic assay and for characterizing its inhibition by this compound.
Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of LPC to produce LPA. LPA then binds to at least six specific G protein-coupled receptors (LPAR1-6), activating multiple downstream signaling cascades that influence cellular responses such as proliferation, migration, and survival. This compound directly inhibits the enzymatic activity of Autotaxin, thereby reducing the production of LPA and attenuating its downstream effects.
Inhibitor Data: this compound
This compound (3-ccPA 18:1) is a well-characterized inhibitor of autotaxin. Its properties are summarized below.
| Parameter | Value / Description | Reference(s) |
| Inhibitor Name | This compound (3-ccPA 18:1) | [3] |
| Mechanism of Action | Potent and selective inhibitor of Autotaxin (lysoPLD activity). | [2][4] |
| Effective Concentration | Significantly suppresses autotaxin activity in the 0.1 - 1.0 µM range. | [3][5] |
| IC₅₀ | While a precise IC₅₀ value is not consistently reported across literature, it is described as a highly potent inhibitor. For reference, related lipid inhibitors like sphingosine 1-phosphate (S1P) inhibit ATX with an IC₅₀ of ~280 nM. | [4] |
| Key Features | Carba-analog of cyclic phosphatidic acid, making it resistant to degradation. Does not activate LPA receptors 1-4. | [2][6] |
Experimental Protocol: Fluorogenic Autotaxin Activity Assay
This protocol is based on the use of a fluorogenic LPC analog, such as FS-3, which contains a fluorophore and a quencher. Upon cleavage by ATX, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence.[1][7][8]
Experimental Workflow
The overall workflow for the inhibitor assay is depicted below.
Materials and Reagents
-
Recombinant Human Autotaxin (ATX)
-
Fluorogenic Substrate FS-3 (or equivalent)
-
This compound (Inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Vehicle for inhibitor (e.g., DMSO, ensure final concentration is <1%)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation/Emission ~485/528 nm for FS-3)
-
Multichannel pipette
Reagent Preparation
-
Assay Buffer: Prepare and store at 4°C. Warm to assay temperature (e.g., 37°C) before use.
-
Recombinant ATX: Reconstitute and dilute the enzyme in cold Assay Buffer to the desired working concentration (e.g., 2X final concentration). Keep on ice until use.
-
FS-3 Substrate: Prepare a stock solution in an appropriate solvent (e.g., DMSO). Dilute in Assay Buffer to the desired working concentration (e.g., 2X final concentration, typically 1-10 µM).
-
Inhibitor Stock: Prepare a high-concentration stock solution of Oleoyl 3-cPA in a suitable solvent (e.g., methanol or PBS, pH 7.2).[3]
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations for IC₅₀ determination. The final concentrations should bracket the expected IC₅₀. Dilute in Assay Buffer.
Assay Procedure (96-well plate)
Perform all assays in triplicate.
-
Plate Layout: Designate wells for:
-
100% Activity Control (No Inhibitor): Contains ATX, substrate, and vehicle.
-
Inhibitor Test Wells: Contains ATX, substrate, and varying concentrations of Oleoyl 3-cPA.
-
Background Control (No Enzyme): Contains substrate and vehicle, but no ATX.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of inhibitor dilutions (or vehicle for 100% Activity and Background controls) to the appropriate wells.
-
Add 20 µL of diluted ATX enzyme to all wells except the Background Control wells. Add 20 µL of Assay Buffer to the Background wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the FS-3 substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., RFU - Relative Fluorescence Units) in a kinetic mode, taking readings every 2-5 minutes for 60-120 minutes.
Data Analysis
-
Calculate Reaction Rates:
-
For each well, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the average V₀ of the Background Control wells from all other wells to correct for substrate auto-hydrolysis.
-
-
Calculate Percent Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of 100% Activity Control)] x 100
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition of ATX activity.
-
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory effect of this compound on autotaxin activity. The detailed fluorogenic assay protocol offers a robust and high-throughput compatible method for characterizing ATX inhibitors. Oleoyl 3-cPA serves as an excellent positive control and a tool compound for investigating the biological consequences of ATX-LPA signaling inhibition in various research and drug development contexts.
References
- 1. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
Preparing Stock Solutions of Oleoyl 3-carbacyclic Phosphatidic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of stock solutions of Oleoyl 3-carbacyclic phosphatidic acid (cPA), a potent inhibitor of autotaxin (ATX). As a critical tool in studying lipid signaling pathways, particularly those involved in cancer cell invasion and metastasis, consistent and accurate preparation of cPA is paramount. These guidelines are intended to ensure reproducibility and reliability in experimental settings.
Introduction to this compound
This compound is a synthetic analog of lysophosphatidic acid (LPA), a bioactive lipid mediator. Unlike LPA, the carbacyclic modification in cPA prevents its degradation by lipid phosphatases, making it a stable inhibitor of autotaxin, the primary enzyme responsible for LPA production in the blood. By inhibiting ATX, cPA effectively downregulates LPA-mediated signaling pathways that are implicated in cell proliferation, migration, and survival. Its stability and specific inhibitory action make it an invaluable tool for research in oncology, inflammation, and fibrosis.
Physicochemical Properties and Solubility
Proper handling and storage are crucial for maintaining the integrity of this compound. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₁O₅P | [1] |
| Molecular Weight | 416.5 g/mol | [1] |
| Physical Form | Varies by supplier (often a crystalline solid or film) | |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [1] |
| Solubility | ||
| PBS (pH 7.2): ~5 mg/mL | [1] | |
| Methanol: >1 mg/mL | [2] | |
| Chloroform: 10 mg/mL | [1] |
Experimental Protocols for Stock Solution Preparation
The choice of solvent for preparing a stock solution of this compound depends on the downstream application. Below are protocols for preparing stock solutions in both organic and aqueous solvents.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution that can be stored for long periods and diluted into aqueous buffers or cell culture media for final use.
Materials:
-
This compound (solid)
-
Chloroform or Methanol (anhydrous, analytical grade)
-
Inert gas (Argon or Nitrogen)
-
Glass vials with PTFE-lined screw caps
-
Microbalance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile glass vial, accurately weigh the desired amount of the cPA solid using a microbalance.
-
Solvent Addition: Under a fume hood, add the appropriate volume of chloroform or methanol to achieve the desired concentration (e.g., 10 mg/mL in chloroform).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle sonication in a water bath for 5-10 minutes can aid in dissolution if necessary.
-
Inert Gas Purge: To prevent oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the stock solution at -20°C. When using, allow the vial to warm to room temperature before opening.
Protocol 2: Preparation of a Ready-to-Use Stock Solution in an Aqueous Buffer
This protocol is designed for preparing a stock solution in a physiologically compatible buffer for immediate use in cell-based assays. It is important to note that aqueous solutions of some lipids are not recommended for long-term storage.[3]
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile and free of calcium and magnesium
-
Sterile conical tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Bring the vial of this compound to room temperature.
-
Weighing: Weigh the desired amount of cPA into a sterile conical tube or glass vial.
-
Buffer Addition: Add the calculated volume of sterile PBS (pH 7.2) to reach the desired concentration (e.g., 5 mg/mL).
-
Dissolution: Vortex the mixture vigorously. For complete dissolution, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with lipids.
-
Use and Storage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[3] For short-term storage (up to 24 hours), keep at 4°C.
Application Notes and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents to prevent degradation of the lipid.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.
-
pH Considerations: Avoid storage in acidic (pH < 4.0) or basic (pH > 9.0) buffers as this may cause decomposition.[2]
-
Use of Carrier Proteins: For cell culture experiments, the addition of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to the final dilution in media can enhance the solubility and delivery of cPA to cells.
Signaling Pathway of Autotaxin Inhibition by this compound
This compound exerts its biological effects by inhibiting the enzymatic activity of autotaxin. This inhibition leads to a reduction in the production of lysophosphatidic acid (LPA), a potent signaling molecule. The downstream consequences of reduced LPA signaling are multifaceted and impact various cellular processes.
Caption: Inhibition of the Autotaxin-LPA signaling axis by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing a stock solution of this compound.
References
Application Note: Detection and Quantification of Oleoyl 3-carbacyclic Phosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA 18:1) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid (cPA).[1][2] In 3-ccPA, the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a methylene group, forming a stable phosphonate that is resistant to ring-opening and metabolic degradation.[3][4] This stability makes it a valuable tool for studying the signaling pathways of cPA. Notably, 3-ccPA is a potent inhibitor of autotaxin, an enzyme crucial in cancer cell survival, migration, and metastasis.[2][3][4] It has been shown to inhibit the transcellular migration of cancer cells without affecting cell proliferation.[2]
Accurate and sensitive detection of 3-ccPA is critical for pharmacokinetic studies, drug development, and understanding its mechanism of action. This document provides detailed protocols for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of Carbacyclic Phosphatidic Acid
The primary mechanism of action for 3-ccPA involves the inhibition of the enzyme autotaxin (ATX). ATX is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a potent signaling molecule that activates a family of G protein-coupled receptors (GPCRs), leading to various cellular responses, including cell proliferation, migration, and survival. By inhibiting ATX, 3-ccPA reduces the production of LPA, thereby attenuating its downstream signaling effects, which are often implicated in cancer progression.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of 3-ccPA due to its high sensitivity, specificity, and ability to analyze complex biological samples. The following protocol is a comprehensive guide for the analysis of 3-ccPA.
Experimental Workflow
The overall workflow for the quantitative analysis of 3-ccPA from biological samples involves sample preparation, including lipid extraction and internal standard addition, followed by LC separation and MS/MS detection.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (3-ccPA 18:1) standard
-
Internal Standard (IS), e.g., 1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphate (cPA 17:0)
-
LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water
-
Formic acid and ammonium hydroxide
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
2. Sample Preparation (Lipid Extraction)
A modified Bligh and Dyer method is recommended for efficient extraction of cPA and its analogs.[5] It is crucial to avoid strong acids during extraction as they can lead to the artificial formation of cPA.[6]
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard solution (cPA 17:0 at 1 µg/mL).
-
Add 375 µL of a chloroform/methanol mixture (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex again.
-
Add 125 µL of water and vortex to induce phase separation.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
3. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 15.0 | 90 | 10 |
4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for Oleoyl 3-ccPA and the internal standard need to be optimized. The precursor ion will be [M-H]⁻.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oleoyl 3-ccPA (18:1) | 415.2 | To be determined | To be determined |
| cPA 17:0 (IS) | 409.2 | 153.0 | To be determined |
Note: The exact m/z values for product ions and optimal collision energies should be determined by infusing the pure standards into the mass spectrometer.
Data Presentation and Quantitative Analysis
A calibration curve should be constructed by spiking known concentrations of Oleoyl 3-ccPA into the same biological matrix as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Performance Characteristics of a Representative LC-MS/MS Method for cPA Analogs [7]
| Parameter | Value |
| Linear Range | 0.01 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Intraday Precision (CV%) | < 10% |
| Interday Precision (CV%) | < 10% |
| Limit of Quantitation (LOQ) | Low nanomolar range |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative determination of this compound in various biological matrices. The stability of 3-ccPA, coupled with this precise analytical methodology, enables researchers and drug development professionals to conduct accurate pharmacokinetic and pharmacodynamic studies, ultimately advancing our understanding of its therapeutic potential.
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. Qualitative and quantitative comparison of cyclic phosphatidic acid and its related lipid species in rat serum using hydrophilic interaction liquid chromatography with tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of cyclic phosphatidic acid in human serum by LC/ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of cyclic phosphatidic acid and its carba analog in mouse organs and plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LPA-Independent Signaling Using Oleoyl 3-carbacyclic phosphatidic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a wide array of cellular processes, including cell proliferation, migration, and survival.[1] These effects are mediated through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA₁₋₆).[1] The dysregulation of the LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory disorders.[2][3] A key enzyme responsible for the production of the majority of circulating LPA is autotaxin (ATX), which catalyzes the hydrolysis of lysophosphatidylcholine (LPC).[2]
To dissect the specific contributions of LPA-mediated signaling in complex biological systems, it is essential to have tools that can selectively block this pathway. Oleoyl 3-carbacyclic phosphatidic acid (also known as 3cPA or Oleoyl-ccPA) is a potent and selective inhibitor of autotaxin.[4][5] It is a stable analog of cyclic phosphatidic acid (cPA) where the sn-3 oxygen is replaced by a carbon, rendering it resistant to cleavage.[4] Unlike LPA, 3cPA does not activate LPA receptors 1-4, making it an invaluable tool for distinguishing between LPA-dependent and LPA-independent signaling events.[4][5] By inhibiting ATX, 3cPA effectively reduces the production of LPA, thereby allowing researchers to investigate cellular functions in the absence of LPA receptor activation by endogenously produced LPA.
These application notes provide a comprehensive guide for the use of this compound in studying LPA-independent signaling, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of autotaxin.[4] ATX is a key enzyme in the LPA signaling pathway, responsible for converting LPC to LPA. By inhibiting ATX, 3cPA effectively shuts down the production of LPA, leading to a reduction in the activation of LPA receptors. This allows for the study of cellular processes that are independent of this signaling cascade.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on autotaxin activity and cancer cell invasion.
| Inhibitor | Target | Assay | IC₅₀ | Reference |
| Oleoyl 3-carbacyclic PA (3cPA 18:1) | Autotaxin (ATX) | FS-3 fluorescent substrate assay | 2.2 µM | [6] |
| Palmitoyl 3-carbacyclic PA (3cPA 16:0) | Autotaxin (ATX) | FS-3 fluorescent substrate assay | 280 nM | [6] |
| Table 1: Inhibitory Concentration (IC₅₀) of 3-carbacyclic Phosphatidic Acid Analogs on Autotaxin Activity. |
| Cell Line | Treatment | Assay | Concentration | Inhibition of Migration/Invasion | Reference |
| MM1 cells | Oleoyl 3-carbacyclic PA | Transcellular migration (LPA-induced) | 25 µM | 99.9% | |
| MM1 cells | Oleoyl 3-carbacyclic PA | Transcellular migration (FBS-induced) | 25 µM | 90.1% | |
| A2058 melanoma cells | Oleoyl 3-carbacyclic PA | Cell Invasion | Not specified | Dose-dependent | [6] |
| Table 2: Effect of this compound on Cancer Cell Migration and Invasion. |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor is critical for obtaining reliable and reproducible results.
Materials:
-
This compound (sodium salt)
-
Methanol, anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of 1-10 mg/mL in anhydrous methanol. For example, to prepare a 1 mg/mL stock solution, add 1 mL of methanol to 1 mg of the compound.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or below.[5]
Note: Avoid storing the compound in basic (pH > 9.0) or acidic (pH < 4.0) buffers as this may cause decomposition.[5]
Protocol 1: Autotaxin Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on autotaxin activity using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
This compound stock solution
-
FS-3 (fluorogenic autotaxin substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation/emission wavelengths of ~485/520 nm
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant autotaxin in assay buffer to the desired working concentration.
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (methanol).
-
Dilute the FS-3 substrate in assay buffer to the desired working concentration (e.g., 1-10 µM).
-
-
Assay Setup:
-
Add 25 µL of the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the diluted recombinant autotaxin to each well.
-
Mix gently and pre-incubate for 15-30 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted FS-3 substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Transwell Cell Migration Assay
This protocol is used to assess the effect of this compound on cell migration towards a chemoattractant, such as serum or LPA.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without fetal bovine serum (FBS)
-
This compound stock solution
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., FBS or LPA)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Treatment:
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or 1-10 µM LPA) to the lower wells of a 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours (the optimal time will vary depending on the cell type).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in the fixation solution for 20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in the crystal violet solution for 30 minutes at room temperature.
-
Gently wash the inserts with water until the excess stain is removed.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
-
Alternatively, the crystal violet can be extracted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured on a plate reader.
-
Protocol 3: Matrigel Invasion Assay
This protocol is a modification of the transwell migration assay to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
All materials from Protocol 2
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free cell culture medium
-
Cold pipette tips
Procedure:
-
Coating of Transwell Inserts:
-
Thaw the Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Assay Setup:
-
Carefully remove any excess medium from the rehydrated Matrigel without disturbing the layer.
-
Follow step 3 from Protocol 2.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours (invasion assays typically require longer incubation times than migration assays).
-
-
Removal of Non-invading Cells, Fixation, Staining, and Quantification:
-
Follow steps 5, 6, and 7 from Protocol 2.
-
Conclusion
This compound is a powerful tool for elucidating LPA-independent signaling pathways. By selectively inhibiting autotaxin, it allows for the investigation of cellular processes in the absence of LPA-mediated signaling. The protocols outlined in these application notes provide a framework for utilizing this inhibitor in key cell-based assays to study cell migration and invasion. Careful experimental design and data analysis will enable researchers to gain valuable insights into the complex signaling networks that govern cellular behavior and to identify novel therapeutic targets in various diseases.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. Endothelial Specific Deletion of Autotaxin Improves Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. echelon-inc.com [echelon-inc.com]
- 6. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Autotaxin Inhibitors Using Oleoyl 3-Carbacyclic Phosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell proliferation, migration, and survival.[1][2] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[2][5] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy.
Oleoyl 3-carbacyclic phosphatidic acid (cPA) is a stable and potent analog of naturally occurring cyclic phosphatidic acid.[6][7] It has been identified as a selective inhibitor of autotaxin, making it an excellent tool for studying ATX function and for the development of novel ATX inhibitors through high-throughput screening (HTS).[8] These application notes provide detailed protocols and data for utilizing this compound in HTS campaigns to identify and characterize new ATX inhibitors.
ATX-LPA Signaling Pathway
ATX hydrolyzes extracellular LPC to generate LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), on the cell surface.[2][3] Activation of these receptors triggers downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which ultimately regulate cellular responses such as proliferation, migration, and survival.[2]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Quantitative Data: Inhibition of Autotaxin by Carbacyclic Phosphatidic Acid Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various carbacyclic phosphatidic acid (cPA) analogs against autotaxin activity, as determined by a spectrofluorometric assay using the FS-3 substrate.[8]
| Compound | IC50 (µM) for ATX Inhibition (FS-3 Substrate) |
| 3ccPA 18:1 (Oleoyl) | 0.2 ± 0.05 |
| 3ccPA 16:0 | 0.3 ± 0.1 |
| 3ccPA 14:0 | 1.5 ± 0.3 |
| 3ccPA 12:0 | 5.0 ± 1.2 |
| 3ccPA 10:0 | > 10 |
| 2ccPA 18:1 | 2.5 ± 0.6 |
| 2ccPA 16:1 | 3.0 ± 0.8 |
| cPA 18:1 | > 10 |
| cPA 16:1 | > 10 |
Data sourced from Baker et al., J. Biol. Chem. 2006, 281, 22786.[8]
Experimental Protocols
High-Throughput Screening (HTS) Workflow for ATX Inhibitors
This workflow outlines the major steps for conducting a high-throughput screen to identify novel inhibitors of autotaxin.
Caption: A generalized workflow for high-throughput screening of Autotaxin inhibitors.
Detailed HTS Protocol for ATX Inhibition using FS-3 Substrate (384-Well Format)
This protocol is designed for a 384-well plate format and utilizes the fluorogenic substrate FS-3. This compound should be used as a positive control for inhibition.
Materials and Reagents:
-
Recombinant Human Autotaxin (ATX)
-
FS-3 (Fluorogenic ATX Substrate)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
Bovine Serum Albumin (BSA), fatty acid-free
-
DMSO
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic dispenser or pin tool, transfer test compounds and controls (this compound for positive control, DMSO for negative control) to the 384-well plate. The final concentration of DMSO in the assay should be kept below 1%.
-
-
Reagent Preparation:
-
Prepare the ATX enzyme solution in assay buffer containing 0.1% BSA. The final concentration of ATX should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the FS-3 substrate solution in assay buffer. The final concentration is typically around 1 µM.[9]
-
-
Assay Procedure:
-
Add 10 µL of the ATX enzyme solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Mix the plate gently and incubate for 15-30 minutes at 37°C to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FS-3 substrate solution to each well.
-
Mix the plate and incubate at 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear phase.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a compatible plate reader.[9]
-
Data Analysis
-
Calculation of Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Signal_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_NegativeControl: Fluorescence signal of the uninhibited enzyme (DMSO control).
-
Signal_Background: Fluorescence signal in the absence of the enzyme.
-
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
SD: Standard Deviation
-
Mean: Average signal
-
Positive Control: A known inhibitor at a concentration that gives maximal inhibition (e.g., high concentration of this compound).
-
Negative Control: DMSO.
-
Caption: Workflow for data analysis in an ATX inhibitor high-throughput screen.
Conclusion
This compound is a valuable tool for the discovery of novel autotaxin inhibitors. Its potency and selectivity make it an ideal reference compound for HTS assays. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate robust screening platforms targeting the ATX-LPA signaling pathway, a critical mediator in various diseases.
References
- 1. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorogenic phospholipid substrate to detect lysophospholipase D/autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an activity-based probe for autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with Oleoyl 3-carbacyclic phosphatidic acid in aqueous buffers
Welcome to the technical support center for Oleoyl 3-carbacyclic Phosphatidic Acid (Oleoyl cPA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as 3-ccPA 18:1) is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2][3] In this analog, the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a carbon atom, forming a stable phosphonate that is resistant to ring opening.[1][3] This stability makes it a valuable tool for studying cPA signaling pathways, as it is not easily hydrolyzed to lysophosphatidic acid (LPA).[1][2]
Q2: What is the primary mechanism of action for Oleoyl cPA?
Oleoyl cPA is a potent and selective inhibitor of autotaxin (ATX).[1][3][4] Autotaxin is an enzyme that converts lysophosphatidylcholine (LPC) into LPA, a signaling lipid involved in numerous physiological and pathological processes, including cancer cell migration, proliferation, and survival.[4][5] By inhibiting autotaxin, Oleoyl cPA blocks the production of LPA and thereby interferes with these signaling pathways.[4]
Q3: In what solvents is Oleoyl cPA soluble?
According to manufacturer data, Oleoyl cPA is soluble in methanol at concentrations greater than 1 mg/mL and in PBS (pH 7.2) at up to 5 mg/mL.[1][2] It is often supplied as a solution in chloroform.[2] For cell-based assays, it is crucial to prepare aqueous stocks from an organic solvent stock by following a careful evaporation and resuspension protocol.
Q4: What are the recommended storage conditions for Oleoyl cPA?
Oleoyl cPA should be stored at -20°C in its dry form or as a stock solution in an organic solvent.[1] Stock solutions in aqueous buffers should also be stored at -20°C or below.[1] It is important to avoid storing the compound in acidic (pH < 4.0) or basic (pH > 9.0) buffers, as this may lead to decomposition.[1]
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility and stability of Oleoyl cPA in aqueous buffers. The following guide provides troubleshooting strategies for common issues.
Table 1: Solubility and Stability of this compound
| Parameter | Recommendation/Observation | Rationale |
| pH | Maintain a pH between 6.0 and 8.0. Optimal solubility has been reported in PBS at pH 7.2.[2] | Avoid acidic (pH < 4.0) and basic (pH > 9.0) conditions to prevent decomposition.[1] |
| Aqueous Buffer | Phosphate-buffered saline (PBS) is a recommended starting point. | The ionic strength and composition of the buffer can influence the solubility of amphipathic molecules. |
| Additives | Consider the use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%). | BSA can help to maintain the solubility of lipids in aqueous solutions and facilitate their delivery to cells. |
| Temperature | Gentle warming (e.g., to 37°C) may aid in initial solubilization. | Increased temperature can enhance the dissolution of lipids. However, prolonged exposure to high temperatures should be avoided. |
| Mechanical Agitation | Sonication or vortexing can be used to aid in the dispersion of the lipid. | These methods provide energy to break up lipid aggregates and promote the formation of a uniform solution. |
Issue 1: Precipitate or Cloudiness Observed in Aqueous Solution
Possible Cause: Aggregation of the lipid molecules.
Troubleshooting Steps:
-
Sonication: Place the vial containing the solution in a bath sonicator for 5-10 minutes. This can help to break up larger aggregates.
-
Gentle Warming: Warm the solution to 37°C for a short period while gently mixing.
-
Use of a Carrier Protein: Prepare the aqueous solution in a buffer containing a low concentration of fatty acid-free BSA (e.g., 0.1%).
-
pH Check: Ensure the pH of your buffer is within the recommended range (6.0-8.0).
Issue 2: Inconsistent Experimental Results
Possible Cause: Instability of the compound in the prepared buffer or improper storage.
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh aqueous solutions of Oleoyl cPA for each experiment.
-
Storage of Aqueous Stocks: If storage is necessary, aliquot the aqueous stock into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Buffer Composition: Be consistent with the buffer composition, including pH and any additives, across all experiments.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Oleoyl cPA
This protocol describes the preparation of a 1 mM aqueous stock solution of Oleoyl cPA from a 10 mg/mL stock in chloroform.
Materials:
-
This compound (10 mg/mL in chloroform)
-
Sterile, conical glass vial
-
Nitrogen gas source
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Bath sonicator
Methodology:
-
In the conical glass vial, add the desired volume of the chloroform stock solution. For example, to prepare 1 mL of a 1 mM solution, use approximately 24 µL of a 10 mg/mL stock (assuming a molecular weight of 416.5 g/mol ).
-
Under a gentle stream of nitrogen gas, evaporate the chloroform until a thin lipid film is formed at the bottom of the vial. Ensure all of the solvent has been removed.
-
Add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve the desired final concentration (e.g., 1 mL for a 1 mM solution).
-
Vortex the vial for 1-2 minutes to resuspend the lipid film.
-
Place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
The aqueous stock solution is now ready for use. For storage, aliquot and freeze at -20°C or below.
Visualizing Key Processes
Diagram 1: Experimental Workflow for Solubilizing Oleoyl cPA
Caption: Workflow for preparing an aqueous solution of Oleoyl cPA.
Diagram 2: Autotaxin-LPA Signaling Pathway and Inhibition by Oleoyl cPA
Caption: Inhibition of the Autotaxin-LPA signaling axis by Oleoyl cPA.
Diagram 3: Troubleshooting Decision Tree for Solubility Issues
Caption: Decision tree for troubleshooting Oleoyl cPA solubility.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oleoyl 3-carbacyclic phosphatidic acid for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Oleoyl 3-carbacyclic phosphatidic acid (Oleoyl 3-cPA) in various cell-based assays. This resource includes frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key data presented in accessible formats to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Oleoyl 3-cPA) and what is its primary mechanism of action?
A1: this compound is a synthetic analog of cyclic phosphatidic acid (cPA). Its primary mechanism of action is the inhibition of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] By inhibiting ATX, Oleoyl 3-cPA effectively reduces the levels of LPA, a potent signaling lipid involved in numerous cellular processes, including cell proliferation, migration, and survival.[1][3][4]
Q2: What are the common applications of Oleoyl 3-cPA in cell-based assays?
A2: Oleoyl 3-cPA is frequently used in cancer research to study processes related to metastasis and tumor progression. Common applications include the inhibition of cancer cell migration and invasion, induction of apoptosis, and investigation of signaling pathways regulated by the autotaxin-LPA axis.[1]
Q3: What is the recommended starting concentration range for Oleoyl 3-cPA in cell assays?
A3: The optimal concentration of Oleoyl 3-cPA is cell-type and assay-dependent. However, a general starting point for autotaxin inhibition is in the range of 0.1 µM to 1.0 µM.[1] For assays investigating the inhibition of cell migration, a concentration of 25 µM has been shown to be effective in certain cell lines.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store Oleoyl 3-cPA stock solutions?
A4: Oleoyl 3-cPA is typically soluble in solvents like methanol and PBS.[5][6] For cell culture applications, it is advisable to prepare a concentrated stock solution in an appropriate solvent (e.g., methanol or DMSO) and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C.[6] To avoid precipitation when diluting into aqueous media, it is recommended to add the stock solution dropwise to the pre-warmed media while gently vortexing.
Troubleshooting Guide
This guide addresses common issues that may arise when using Oleoyl 3-cPA in cell-based assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Medium | The concentration of Oleoyl 3-cPA exceeds its solubility limit in the aqueous medium. Rapid change in solvent polarity when diluting the stock solution. | - Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to facilitate gradual dissolution. - Reduce Final Concentration: Perform a serial dilution to test a lower final concentration of the compound. - Use a Carrier Protein: For certain applications, pre-complexing the lipid with fatty acid-free bovine serum albumin (BSA) can improve its stability and delivery in the culture medium. |
| High Cell Death or Altered Cell Morphology | The compound concentration is cytotoxic to the specific cell line. The solvent used for the stock solution (e.g., DMSO) is at a toxic concentration. | - Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value of Oleoyl 3-cPA for your cell line using an assay like the MTT or crystal violet assay. Use concentrations well below the toxic range for your functional assays. - Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is minimal and non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%. - Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to distinguish between compound- and solvent-induced effects. |
| Inconsistent or Non-reproducible Results | Variability in compound preparation and addition. Inconsistent cell seeding density or health. Fluctuation in incubation times. | - Standardize Protocols: Ensure consistent preparation of stock and working solutions. Use a precise method for adding the compound to the culture wells. - Maintain Consistent Cell Culture Practices: Use cells within a consistent passage number range. Ensure uniform cell seeding density across all wells. Regularly check cell health and morphology. - Control Experimental Parameters: Precisely control incubation times, temperature, and CO2 levels. |
| Unexpected Biological Effects | Off-target effects of the compound. Presence of contaminants in the compound or culture. | - Consult Literature for Known Off-Target Effects: Review scientific literature for any reported non-specific effects of carbacyclic phosphatidic acids. - Ensure Compound Purity: Use a high-purity grade of Oleoyl 3-cPA. - Screen for Contamination: Regularly test cell cultures for mycoplasma and other microbial contaminants. |
Data Presentation
Table 1: Recommended Concentration Ranges of Oleoyl 3-cPA for Various Cell-Based Assays
| Assay Type | Cell Line Example | Effective Concentration Range | Reference |
| Autotaxin Inhibition | General | 0.1 - 1.0 µM | [1] |
| Transcellular Migration Inhibition | MM1 cells | 25 µM | [1][5] |
| Cell Viability/Cytotoxicity (MTT Assay) | HCT-116 cells | 5 - 50 µM (for a related compound) | [7] |
| Apoptosis Induction | Varies | Assay-dependent, determine empirically | - |
Experimental Protocols
Protocol 1: Transwell Migration Assay
This protocol outlines the steps to assess the effect of Oleoyl 3-cPA on cancer cell migration.
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing chemoattractant, e.g., 10% FBS)
-
Oleoyl 3-cPA
-
Vehicle control (e.g., DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
On the day of the assay, detach the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chambers of the 24-well plate.
-
In the upper chambers (Transwell® inserts), add 100 µL of the cell suspension (1 x 10^4 cells).
-
Add the desired concentrations of Oleoyl 3-cPA or vehicle control to the cell suspension in the upper chambers.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 12-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chambers.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the effect of Oleoyl 3-cPA on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Oleoyl 3-cPA
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Oleoyl 3-cPA in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oleoyl 3-cPA or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Mandatory Visualizations
Caption: General experimental workflow for cell-based assays with Oleoyl 3-cPA.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Oleoyl 3-cPA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis | EMBO Molecular Medicine [link.springer.com]
- 5. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Oleoyl 3-carbacyclic phosphatidic acid stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and best storage practices for Oleoyl 3-carbacyclic phosphatidic acid (ccPA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound (ccPA)?
A1: For long-term stability, this compound, in both solid form and as a stock solution, should be stored at -20°C.[1][2][3] When stored correctly at this temperature, the compound is stable for at least two years.[1]
Q2: How should I handle incoming shipments of ccPA?
A2: ccPA is typically shipped on wet ice. Upon receipt, it is crucial to transfer the product to a -20°C freezer for storage.
Q3: What solvents are recommended for dissolving ccPA?
A3: ccPA is available commercially as a solution in chloroform (e.g., 10 mg/ml).[1] For experimental purposes, it is soluble in methanol at concentrations greater than 1 mg/mL and in Phosphate Buffered Saline (PBS) at a pH of 7.2 up to 5 mg/ml.[1][3]
Q4: Are there any pH considerations I should be aware of when preparing solutions of ccPA?
A4: Yes, it is critical to avoid acidic or basic aqueous solutions. Decomposition of ccPA may occur at a pH below 4.0 or above 9.0.[3] Studies on related carba-cyclic phosphatidic acids have also shown instability in acidic conditions, similar to what would be found in the stomach.
Q5: How should I store stock solutions of ccPA?
A5: Stock solutions should be stored frozen at -20°C or below.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can potentially lead to degradation.
Troubleshooting Guide
Issue: I am observing a loss of activity with my ccPA in my experiments.
-
Potential Cause 1: Improper Storage.
-
Troubleshooting Step: Verify that your ccPA, both in solid form and as stock solutions, has been consistently stored at -20°C. Check for any instances of prolonged exposure to higher temperatures.
-
-
Potential Cause 2: Multiple Freeze-Thaw Cycles.
-
Troubleshooting Step: If you have been using a single stock vial repeatedly, consider preparing fresh aliquots from a new vial. It is best practice to aliquot stock solutions upon preparation to minimize freeze-thaw cycles.
-
-
Potential Cause 3: pH-induced Degradation.
-
Troubleshooting Step: Confirm the pH of your experimental buffer. If the pH is outside the recommended neutral range (pH 4.0-9.0), this could be the cause of ccPA degradation.[3] Prepare a fresh solution in a buffer with a verified neutral pH.
-
-
Potential Cause 4: Age of the Compound.
-
Troubleshooting Step: Although ccPA is stable for at least two years when stored correctly, its activity may diminish over longer periods.[1] If your compound is older than its recommended shelf life, consider purchasing a new batch.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | -20°C | [1][2][3] |
| Long-Term Stability | ≥ 2 years (at -20°C) | [1] |
| Shipping Condition | Wet ice | [1] |
| Stock Solution Storage | -20°C or below (aliquoted to avoid freeze-thaw) | [3] |
Table 2: Solubility and pH Constraints
| Solvent/Buffer | Solubility / Constraint | Citation(s) |
| Chloroform | Soluble (often supplied in this solvent) | [1] |
| Methanol | > 1 mg/mL | [3] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
| Aqueous Buffers | Avoid pH < 4.0 and pH > 9.0 due to decomposition | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
If starting with solid ccPA, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of an appropriate solvent, such as methanol, to the vial to achieve the target concentration (e.g., >1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use vials.
-
Store the aliquots at -20°C.
Protocol 2: Best Practices for Assessing ccPA Stability (General Guidance)
-
Prepare Samples: Dissolve ccPA in the experimental buffer of interest at a known concentration.
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a suitable analytical method (e.g., HPLC-MS) to determine the initial concentration and purity.
-
Incubation: Store aliquots of the solution under the desired test conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), retrieve an aliquot and analyze it using the same analytical method as in step 2.
-
Data Analysis: Compare the concentration and purity of the aged samples to the initial T=0 sample to determine the rate of degradation.
Visualizations
Caption: A flowchart illustrating the recommended workflow for storing, preparing, and using this compound in experiments.
Caption: A simplified diagram showing how this compound (ccPA) inhibits autotaxin, thereby blocking the production of LPA and its downstream effects on cancer cells.
References
Potential off-target effects of Oleoyl 3-carbacyclic phosphatidic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Oleoyl 3-carbacyclic phosphatidic acid (also known as Oleoyl-cPA or 3-ccPA 18:1).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (Oleoyl-cPA) is a synthetic analog of cyclic phosphatidic acid (cPA). In this analog, the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a methylene group, forming a stable carbacyclic ring.[1][2] This modification prevents the opening of the cyclic phosphate ring to form lysophosphatidic acid (LPA).[2] Oleoyl-cPA contains an oleoyl (18:1) fatty acid at the sn-1 position.[2]
2. What are the primary known targets of this compound?
The primary and most well-characterized molecular targets of Oleoyl-cPA are:
-
Autotaxin (ATX): Oleoyl-cPA is a potent inhibitor of autotaxin, the enzyme responsible for producing the majority of extracellular LPA from lysophosphatidylcholine (LPC).[1][2]
-
Lysophosphatidic Acid (LPA) Receptors: Oleoyl-cPA is reported to not activate LPA receptors 1 through 4 (LPA₁₋₄).[1][2] There is evidence suggesting it may act as an agonist at the LPA₅ receptor (also known as GPR92).[3][4][5]
3. What are the known biological activities of this compound?
Consistent with its molecular targets, Oleoyl-cPA has been shown to:
-
Inhibit cancer cell invasion and metastasis in preclinical models.[1][2]
-
Inhibit the transcellular migration of tumor cells.[2]
-
Potentially play a role in human platelet activation through its interaction with the LPA₅ receptor.[3][5]
4. Have there been comprehensive off-target screening studies performed for this compound?
To date, publicly available, comprehensive off-target screening data for Oleoyl-cPA against large panels of kinases, G-protein coupled receptors (GPCRs), or other protein classes are limited. Its off-target profile is not fully characterized.[3]
5. What are the potential, uncharacterized off-target effects of this compound?
Given its structural similarity to other bioactive lipids, potential off-target interactions could include, but are not limited to:
-
Other lipid-binding proteins or enzymes involved in lipid signaling and metabolism.
-
Nuclear receptors that are known to bind lipids, such as Peroxisome Proliferator-Activated Receptors (PPARs). Notably, the parent compound, cyclic phosphatidic acid (cPA), has been shown to be an antagonist of PPARγ.[6]
-
Other GPCRs that can be promiscuously activated by lipid-like molecules.
It is crucial for researchers to empirically determine the selectivity of Oleoyl-cPA within their experimental system.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
-
Potential Cause: Degradation of the compound.
-
Potential Cause: Poor solubility in aqueous media.
-
Solution: While soluble in methanol, Oleoyl-cPA may precipitate in aqueous buffers at high concentrations.[3] When diluting into cell culture media, ensure rapid and thorough mixing. It is advisable to prepare intermediate dilutions in a co-solvent like ethanol before the final dilution into the aqueous medium. Always include a vehicle control in your experiments.
-
-
Potential Cause: Presence of high concentrations of albumin or other lipid-binding proteins in the serum of the cell culture medium.
-
Solution: Serum albumin can sequester lipid molecules, reducing their effective concentration.[7] Consider reducing the serum concentration during the treatment period or using serum-free media if your cell type allows. If reducing serum is not possible, you may need to use higher concentrations of Oleoyl-cPA, but be mindful of potential off-target effects at higher doses.
-
Issue 2: Inconsistent Results Between Experiments
-
Potential Cause: Variability in cell density or passage number.
-
Solution: Ensure that cells are seeded at a consistent density for all experiments and that the cell passage number is recorded and kept within a defined range. Cellular responses to signaling molecules can vary with cell confluence and age.
-
-
Potential Cause: Variability in the preparation of Oleoyl-cPA working solutions.
-
Solution: Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure complete solubilization at each dilution step.
-
Issue 3: Suspected Off-Target Effects
-
Potential Cause: The observed phenotype is not mediated by the known targets (Autotaxin or LPA₅).
-
Solution:
-
Use control compounds: Include a structurally distinct autotaxin inhibitor (e.g., PF-8380) and/or an LPA₅ antagonist in parallel experiments.[8] If these compounds do not replicate the phenotype observed with Oleoyl-cPA, it suggests the involvement of an off-target mechanism.
-
Rescue experiments: If you hypothesize that the effect of Oleoyl-cPA is due to the inhibition of LPA production by autotaxin, attempt to "rescue" the phenotype by adding exogenous LPA.
-
Broad-spectrum screening: For critical findings, consider performing off-target screening through commercial services that offer kinase panels, GPCR panels, or other target profiling services.
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory and receptor activity data for this compound.
| Target | Assay Type | Species | IC₅₀ / EC₅₀ | Reference(s) |
| Autotaxin | Biochemical Assay | Human | 0.1 - 1.0 µM | [2] |
| LPA₁ Receptor | Receptor Activation | - | No activation | [1][2] |
| LPA₂ Receptor | Receptor Activation | - | No activation | [1][2] |
| LPA₃ Receptor | Receptor Activation | - | No activation | [1][2] |
| LPA₄ Receptor | Receptor Activation | - | No activation | [1][2] |
| LPA₅ Receptor (GPR92) | Receptor Activation | Human | Agonist activity reported | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Autotaxin Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of Oleoyl-cPA on autotaxin using a colorimetric substrate.
Materials:
-
Recombinant human Autotaxin
-
Autotaxin Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
bis-(p-nitrophenyl) phosphate (pNPP) as substrate
-
This compound
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Oleoyl-cPA dilutions: Prepare a series of dilutions of Oleoyl-cPA in Autotaxin Assay Buffer from a concentrated DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay Buffer
-
Vehicle Control: Assay Buffer + DMSO (at the same final concentration as the inhibitor wells)
-
Inhibitor: Assay Buffer + diluted Oleoyl-cPA
-
-
Add Autotaxin: Add recombinant autotaxin to the vehicle control and inhibitor wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate reaction: Add the pNPP substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, or until a sufficient colorimetric signal develops in the vehicle control wells.
-
Read absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each concentration of Oleoyl-cPA relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cell-Based Assay for LPA Receptor 5 (GPR92) Activation
This protocol describes a general method to assess the agonist activity of Oleoyl-cPA on the LPA₅ receptor using a cAMP-response element (CRE) luciferase reporter assay.
Materials:
-
Host cell line (e.g., HEK293T) stably or transiently expressing human LPA₅.
-
CRE-luciferase reporter plasmid.
-
Transfection reagent (if applicable).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
This compound.
-
Positive control agonist (e.g., Oleoyl-LPA).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell preparation: Seed the LPA₅-expressing cells in a 96-well white, clear-bottom plate. If transiently transfecting, co-transfect with the LPA₅ expression plasmid and the CRE-luciferase reporter plasmid. Allow cells to adhere and grow for 24-48 hours.
-
Serum starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Compound treatment: Prepare dilutions of Oleoyl-cPA and the positive control (Oleoyl-LPA) in serum-free medium. Add the compounds to the respective wells and incubate at 37°C for 4-6 hours.
-
Cell lysis and luciferase measurement: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate with a viability assay) if significant cytotoxicity is suspected. Calculate the fold-change in luciferase activity relative to the vehicle-treated control. Determine the EC₅₀ value by plotting the fold-change against the log of the agonist concentration.
Visualizations
Caption: Oleoyl-cPA Signaling Interactions.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Unique Ligand Selectivity of the GPR92/LPA5 Lysophosphatidate Receptor Indicates Role in Human Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic phosphatidic acid decreases proliferation and survival of colon cancer cells by inhibiting peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cyclic phosphatidic acids and their analogues--unique lipid mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in autotaxin inhibition assays
Welcome to the technical support center for autotaxin (ATX) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is autotaxin and why is it a therapeutic target?
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1] Its primary function is to hydrolyze lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular processes including proliferation, migration, and survival.[2][3][4][5] Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions such as cancer, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention.[1][5][6]
Q2: What are the common types of autotaxin inhibition assays?
Several assay formats are used to measure autotaxin activity and its inhibition. The most common are:
-
Colorimetric Assays: These assays often use a synthetic substrate like bis-(p-nitrophenyl) phosphate (BNPP). ATX cleaves BNPP to produce p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405-415 nm.[7]
-
Fluorometric Assays: These assays typically employ a fluorogenic substrate such as FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher.[8][9] In its intact form, the quencher suppresses the fluorescence. When ATX cleaves FS-3, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.[8][9]
-
LC-MS/MS-Based Assays: This highly sensitive and specific method directly measures the formation of the natural product, LPA, from the substrate LPC.[10] It is considered a gold-standard method for quantifying enzyme activity in complex biological matrices like whole blood.[10]
-
Amplex Red Assay: This is a coupled enzyme assay where ATX first converts LPC to LPA and choline. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to generate the fluorescent product, resorufin.[11]
Q3: What are the different mechanisms of autotaxin inhibition?
Autotaxin inhibitors can be classified based on their mechanism of action:[1][12]
-
Competitive Inhibition: The inhibitor competes with the natural substrate (LPC) for binding to the active site of the enzyme.[1]
-
Allosteric Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.[1][12]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site and modulates the enzyme's activity without preventing substrate binding.[12]
Some inhibitors may exhibit a mixed mode of inhibition. The binding sites for different types of inhibitors have been characterized and include the active site, a hydrophobic pocket, and an allosteric tunnel.[12]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your autotaxin inhibition experiments.
Issue 1: High variability or poor reproducibility between replicate wells.
| Potential Cause | Troubleshooting Recommendation |
| Inhibitor Solubility Issues | Many ATX inhibitors are hydrophobic and have low aqueous solubility. Ensure your inhibitor is fully dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. When diluting into aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation after dilution.[13] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the plastic surfaces of microplates and pipette tips, leading to a lower effective concentration of the inhibitor in the assay. Use low-adhesion plastics for all experimental steps. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also help minimize non-specific binding.[13] |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitor, can lead to significant variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. Avoid using the outermost wells of the plate for your assay, or ensure proper sealing and a humidified incubation environment. |
Issue 2: Higher than expected IC50 values (lower inhibitor potency).
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Substrate Concentration | The apparent potency of a competitive inhibitor is dependent on the substrate concentration. If the substrate concentration is too high relative to its Km value, it can overcome the effect of the inhibitor, leading to a higher apparent IC50. Use a substrate concentration at or near the Km for your specific assay conditions.[10] |
| Degradation of Inhibitor | Prolonged storage of diluted inhibitor solutions, especially in aqueous buffers at room temperature, can lead to degradation. Prepare fresh dilutions of your inhibitor from a frozen stock for each experiment.[13] |
| Presence of Serum/Plasma Proteins | If performing the assay in a biological matrix like serum or plasma, the inhibitor may bind to proteins such as albumin, reducing its free concentration available to inhibit ATX. This can result in a rightward shift in the dose-response curve and a higher IC50 value.[14] Consider this when comparing data from buffer-based assays to those in biological matrices. |
| Enzyme Concentration Too High | If the enzyme concentration is too high, the reaction may proceed too quickly for accurate measurement, especially with less potent inhibitors. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay. |
Issue 3: High background signal in the assay.
| Potential Cause | Troubleshooting Recommendation |
| Autofluorescence of Test Compound | The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in a fluorometric assay. Run a control plate with the inhibitor in assay buffer without the enzyme to check for compound autofluorescence.[15] |
| Contaminated Reagents | Reagents, especially buffers, can become contaminated with fluorescent substances or with enzymes that interfere with the assay.[15] Use high-purity reagents and prepare fresh buffers. Filtering the buffer can also help.[15] |
| Non-specific Binding of Detection Reagents | In coupled assays like the Amplex Red method, non-specific binding of detection reagents can lead to high background. Ensure adequate blocking and washing steps if applicable.[16][17] |
| Spontaneous Substrate Degradation | Some assay substrates may be unstable and degrade spontaneously over time, leading to a high background signal. Check the stability of your substrate under the assay conditions (e.g., pH, temperature) by incubating it in the assay buffer without the enzyme. |
| Incorrect Instrument Settings | Improper settings on the plate reader, such as an excessively high gain, can amplify background noise.[15] Optimize the reader settings using control wells to maximize the signal-to-background ratio. |
Quantitative Data Summary
The potency of autotaxin inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for some commonly used ATX inhibitors. Note that these values can vary depending on the assay conditions, substrate used, and the source of the enzyme.
| Inhibitor | Type | IC50 (nM) | Assay Conditions | Reference |
| PF-8380 | Type I (Active Site) | 1.7 - 2.8 | Recombinant human ATX, LPC substrate | [12] |
| GLPG1690 (Ziritaxestat) | Not specified | 25 | Not specified | [18] |
| BI-2545 | Not specified | 2.2 | Not specified | [13] |
| HA-155 | Not specified | 1 (final concentration in positive control) | Human recombinant ATX, BNPP substrate | [19] |
| VPC8a202 | Competitive | ~390 (Ki) | Recombinant human ATX, LPC substrate | [20] |
| PAT-494 | Type II (Hydrophobic Pocket) | 20 | LPC substrate | [12] |
| PAT-352 | Type II (Hydrophobic Pocket) | 26 | LPC substrate | [12] |
Experimental Protocols
1. General Protocol for an In Vitro Autotaxin Enzyme Inhibition Assay (Colorimetric)
This protocol is based on the principle of ATX cleaving a chromogenic substrate.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the following to triplicate wells:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the BNPP substrate to all wells.[19]
-
Cover the plate and incubate at 37°C for a set time (e.g., 30 minutes), ensuring the reaction remains in the linear range.[19]
-
Read the absorbance at a wavelength between 405-415 nm.[19]
-
Calculate the percent inhibition for each compound concentration relative to the 100% initial activity control after subtracting the background absorbance.
-
Determine the IC50 value by fitting the dose-response data to a suitable model, such as a four-parameter logistic equation.
-
2. Protocol for a Human Whole Blood Autotaxin Activity Assay (Ex Vivo)
This assay measures the inhibitory activity of a compound in a more physiologically relevant matrix.
-
Materials:
-
Freshly collected human whole blood (avoiding EDTA as an anticoagulant as ATX is a metalloenzyme).[9]
-
Test compounds dissolved in DMSO.
-
LC-MS/MS system for LPA analysis.
-
-
Procedure:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) at 37°C.
-
The incubation time is set to allow for the endogenous ATX to produce LPA from endogenous LPC.
-
The reaction is stopped by adding an ice-cold solvent (e.g., methanol) containing an internal standard for LPA quantification.
-
The samples are processed (e.g., centrifugation to remove proteins and cellular debris) to extract the lipids.
-
The levels of a specific LPA species (e.g., 18:1 LPA) are quantified using a validated LC-MS/MS method.
-
The percent inhibition of LPA formation is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway.
Caption: General workflow for an ATX inhibition assay.
Caption: A decision tree for troubleshooting common issues.
References
- 1. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Autotaxin Inhibitor Screening Assay Kit - Labchem Catalog [dev.labchem.com.my]
- 8. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 9. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 17. High background in immunohistochemistry | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Oleoyl 3-carbacyclic phosphatidic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Oleoyl 3-carbacyclic phosphatidic acid (cPA) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (cPA) and what makes it different from native cyclic phosphatidic acid?
This compound (ccPA) is a synthetic analog of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA). The key structural difference is the substitution of the sn-3 oxygen in the glycerol backbone with a carbon atom. This modification creates a stable phosphonate that is resistant to ring-opening, a common degradation pathway for native cPA.[1][2] This inherent stability is a primary advantage for its use in experimental settings.
Q2: What is the primary mechanism of action for Oleoyl 3-cPA?
Oleoyl 3-cPA is a potent and selective inhibitor of Autotaxin (ATX).[1][3] Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer cell growth, migration, and invasion. By inhibiting ATX, cPA can effectively block the production of LPA.[4] It is important to note that ccPA does not typically activate LPA1-4 receptors.[1][2]
Q3: How should I store Oleoyl 3-cPA to ensure its stability?
Proper storage is critical to prevent the degradation of Oleoyl 3-cPA. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Container | Shelf Life |
| Dry Powder | -20°C or below | Glass vial with a Teflon-lined cap | ≥ 2 years[3] |
| Stock Solution | -20°C or below | Glass vial with a Teflon-lined cap | Not specified, but freezing is critical. |
Note: For unsaturated lipids like Oleoyl 3-cPA, it is highly recommended to dissolve the powder in a suitable organic solvent and store it as a solution at -20°C to prevent absorption of moisture and subsequent hydrolysis or oxidation.[5]
Troubleshooting Guide: Preventing Degradation in Experiments
This guide addresses specific issues that may lead to the degradation of Oleoyl 3-cPA during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | pH-induced degradation. | Oleoyl 3-cPA is susceptible to decomposition in acidic (pH < 4.0) or basic (pH > 9.0) conditions.[2] Ensure that all buffers and media used in your experiments are within a pH range of 4.0 to 9.0. Prepare fresh buffers and verify the pH before use. |
| Precipitation of the compound in aqueous solutions. | Poor solubility. | Oleoyl 3-cPA has limited solubility in aqueous buffers. To prepare aqueous solutions, first dissolve the compound in an appropriate organic solvent like methanol (>1 mg/mL)[2] or chloroform (10 mg/ml)[3] and then add it to the aqueous buffer with vortexing. The final concentration of the organic solvent should be kept low to avoid affecting the biological system. For phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 5 mg/ml.[3] |
| Degradation during cell culture experiments. | Enzymatic degradation or instability in media. | While Oleoyl 3-cPA is resistant to ring-opening, prolonged incubation in complex biological fluids like cell culture media at 37°C may still lead to some degradation. Minimize the incubation time as much as possible. For long-term experiments, consider replenishing the compound at regular intervals. |
| Contamination from labware. | Leaching from plastic. | When working with organic solutions of Oleoyl 3-cPA, avoid using plastic containers (e.g., polystyrene, polyethylene, polypropylene) as plasticizers can leach into the solution.[5] Always use glass or Teflon-lined containers and glass or stainless steel instruments for handling.[5] |
Experimental Protocols
Protocol 1: Preparation of Oleoyl 3-cPA Stock Solution
-
Allow the vial of dry Oleoyl 3-cPA powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a sterile hood, dissolve the powder in an appropriate high-purity organic solvent (e.g., methanol or chloroform) to a desired stock concentration (e.g., 1-10 mg/mL).
-
Aliquot the stock solution into smaller volumes in glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below.
Protocol 2: Dilution of Oleoyl 3-cPA for Cell-Based Assays
-
Thaw a single aliquot of the Oleoyl 3-cPA stock solution.
-
Further dilute the stock solution in a sterile, pH-neutral (pH 7.2-7.4) buffer or cell culture medium to the desired final concentration.
-
When adding the compound to the aqueous solution, vortex or mix gently to ensure proper dispersion.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Signaling Pathway: Inhibition of Autotaxin by Oleoyl 3-cPA
Caption: Oleoyl 3-cPA inhibits Autotaxin, blocking LPA production.
Experimental Workflow: Preventing Degradation
Caption: Workflow for handling Oleoyl 3-cPA to prevent degradation.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
Interpreting unexpected cellular responses to Oleoyl 3-carbacyclic phosphatidic acid
Welcome to the technical support resource for Oleoyl 3-carbacyclic phosphatidic acid (cPA). This guide is designed to help researchers, scientists, and drug development professionals interpret unexpected cellular responses and troubleshoot common issues encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of Oleoyl 3-cPA.
Q1: What is the primary mechanism of action for Oleoyl 3-cPA?
A1: this compound (also known as Oleoyl-ccPA or 3-ccPA 18:1) is a stable analog of naturally occurring cyclic phosphatidic acid. Its primary and most potent activity is the inhibition of Autotaxin (ATX).[1][2][3] Autotaxin is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA).[4][5][6] By inhibiting ATX, cPA reduces the extracellular production of LPA, thereby blocking LPA-mediated signaling pathways that promote cell proliferation, migration, and survival.[7][8] It is important to note that cPA itself is an analog of LPA but generally does not activate the common LPA receptors (LPAR1-4).[1][3]
Q2: What is the expected cellular response to Oleoyl 3-cPA treatment?
A2: The primary expected response is the inhibition of cell migration and invasion .[2][9] This effect is a direct consequence of blocking the Autotaxin-LPA signaling axis. At concentrations effective for inhibiting migration, Oleoyl 3-cPA is generally reported to have no effect on cell proliferation .[2][9]
Q3: How should I properly store and handle Oleoyl 3-cPA?
A3: Proper storage is critical for maintaining the compound's activity. Store Oleoyl 3-cPA dry at -20°C.[1] Prepare stock solutions in solvents like methanol or chloroform.[1][2] For aqueous buffers, a PBS solution (pH 7.2) can be used.[2] Stock solutions should be stored frozen at -20°C or below. Avoid storing the compound in acidic (pH < 4.0) or basic (pH > 9.0) buffers, as this may cause decomposition.[1]
Section 2: Troubleshooting Unexpected Cellular Responses
This section provides guidance for interpreting results that deviate from the expected anti-migratory phenotype.
Core Problem: Unexpected Effects on Cell Viability or Proliferation
Q: My results show that Oleoyl 3-cPA is affecting cell proliferation/viability. I expected it to only inhibit migration. What could be the cause?
A: This is a common point of confusion. While the canonical function of Oleoyl 3-cPA is to inhibit migration without affecting proliferation, observing an impact on cell growth or viability is possible under certain conditions. Here are the most likely causes:
-
Cell-Type Specificity: The cellular response to cPA can be highly context-dependent. While many cancer cell lines (e.g., MM1 melanoma) show isolated anti-migratory effects, some specific cell types, like primary astrocytes and oligodendrocyte precursor cells (OPCs), have been shown to proliferate in response to a cPA analog (2-O-carba-cPA).[10] This proliferative effect was found to be mediated through LPA receptors, suggesting a different signaling mechanism in these cells.[10] It is crucial to consider that your cell line may have a unique response profile.
-
High Concentrations and Off-Target Effects: Exceedingly high concentrations of any compound can lead to off-target effects. The potent inhibition of Autotaxin by Oleoyl 3-cPA occurs in the 0.1-1.0 µM range.[2] If you are using much higher concentrations (e.g., >50 µM) to observe an effect, you may be inducing cellular responses unrelated to Autotaxin inhibition.
-
Reagent Quality and Stability: Improper storage or handling can lead to the degradation of the compound, potentially yielding byproducts with different activities.[1] Ensure the compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles or inappropriate pH conditions.
-
Assay-Specific Artifacts: The type of viability assay used can influence the results. For example, metabolic assays (MTT, MTS, WST) measure mitochondrial activity, which may not always correlate directly with cell number. It is possible for a compound to alter cellular metabolism without being cytotoxic. Consider using a direct cell counting method or a DNA synthesis assay (e.g., EdU incorporation) to confirm proliferation effects.
Troubleshooting Workflow
If you observe an unexpected proliferative or cytotoxic effect, follow this logical workflow to diagnose the issue.
Section 3: Data Presentation
Quantitative data from published studies can help establish a baseline for expected outcomes.
Table 1: Expected Anti-Migratory Effects of Oleoyl 3-cPA
| Cell Line | Assay Type | Stimulant | cPA Concentration | % Inhibition of Migration | Effect on Proliferation | Reference |
| MM1 (Melanoma) | Transcellular Migration | Fetal Bovine Serum | 25 µM | 90.1% | No effect observed | [2] |
| MM1 (Melanoma) | Transcellular Migration | LPA (Lysophosphatidic Acid) | 25 µM | 99.9% | No effect observed | [2] |
| B16-F10 (Melanoma) | In vivo Metastasis | Not Applicable | Injected into mice | Significant inhibition | Not addressed | [1][3] |
Table 2: Context-Dependent Proliferative Effects of cPA Analogs
| Cell Type | Compound | Assay Type | cPA Concentration | Observed Effect | Reference |
| Primary Astrocytes | 2-O-carba-cPA | DNA Synthesis | Not specified | Increased DNA synthesis | [10] |
| Oligodendrocyte Precursor Cells | 2-O-carba-cPA | DNA Synthesis | Not specified | Increased DNA synthesis | [10] |
Section 4: Signaling Pathway Diagrams
Understanding the underlying signaling pathway is key to interpreting experimental results. cPA acts by inhibiting Autotaxin, thereby preventing the generation of LPA and blocking its downstream effects.
Section 5: Key Experimental Protocols
Accurate and consistent experimental methodology is essential. Below are standardized protocols for assessing cell viability, a common assay run alongside migration experiments.
Protocol: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]
Materials:
-
Cells cultured in a 96-well plate
-
Oleoyl 3-cPA (or other test compound)
-
Culture medium (serum-free for MTT incubation step)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of Oleoyl 3-cPA in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12] Alternatively, add 10 µL of MTT stock solution directly to the 100 µL of medium in each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Experimental Workflow Diagram
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (Echelon Product Code: L-7218 5MG) | Lipids | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin inhibition: challenges and progress toward novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-O-Carba-oleoyl cyclic phosphatidic acid induces glial proliferation through the activation of lysophosphatidic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Improving the delivery of Oleoyl 3-carbacyclic phosphatidic acid to cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery and use of Oleoyl 3-carbacyclic phosphatidic acid (cPA) in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (cPA) and what is its primary mechanism of action?
This compound (cPA) is a synthetic analog of naturally occurring cyclic phosphatidic acid.[1][2] Its structure is modified to be resistant to ring-opening, making it a stable compound for experimental use.[3] The primary mechanism of action of Oleoyl 3-cPA is the potent and selective inhibition of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] Unlike LPA, Oleoyl 3-cPA does not activate LPA1-4 receptors.[3]
Q2: What is the recommended solvent and storage condition for Oleoyl 3-cPA?
For long-term storage, Oleoyl 3-cPA should be stored dry at -20°C.[3] Stock solutions are typically prepared in methanol or chloroform.[3] For cell-based assays, a working solution can be prepared in a vehicle such as phosphate-buffered saline (PBS). It is soluble in PBS (pH 7.2) at up to 5 mg/mL. Stock solutions should be stored frozen at -20°C or below. It is important to avoid storage in basic (pH > 9.0) or acidic (pH < 4.0) buffers, as this may cause decomposition.[3]
Q3: How does inhibition of autotaxin by Oleoyl 3-cPA affect cellular signaling?
By inhibiting autotaxin, Oleoyl 3-cPA reduces the production of extracellular LPA.[1][2] LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPAR1-6).[4] Activation of these receptors triggers multiple downstream signaling pathways that are involved in cell proliferation, migration, survival, and invasion.[4][5] Therefore, by lowering LPA levels, Oleoyl 3-cPA effectively dampens these signaling cascades.
Troubleshooting Guides
Issue 1: Poor or inconsistent effects of Oleoyl 3-cPA in cell-based assays.
-
Possible Cause 1: Aggregation in culture media.
-
Solution: Oleoyl 3-cPA is a lipid and can be prone to aggregation in aqueous solutions. To improve its delivery to cells, consider preparing a fresh working solution for each experiment. Sonication of the final working solution in a water bath sonicator for a few minutes can help to create a more uniform dispersion. Using a carrier protein like fatty acid-free bovine serum albumin (BSA) in the culture medium can also enhance its solubility and bioavailability.
-
-
Possible Cause 2: Degradation of the compound.
-
Possible Cause 3: Low expression of autotaxin in the cell line.
-
Solution: The effect of Oleoyl 3-cPA is dependent on the presence of autotaxin in the experimental system. Verify that your cell line of interest expresses and secretes functional autotaxin. You can measure autotaxin activity in the conditioned media of your cell culture.
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Oleoyl 3-cPA for your specific cell line. Start with a concentration range reported in the literature (e.g., 0.1-10 µM for autotaxin inhibition) and assess cell viability using a standard assay like MTT or Trypan Blue exclusion.
-
-
Possible Cause 2: Vehicle-related effects.
-
Solution: Always include a vehicle control in your experiments. This should be the same solvent used to dissolve the Oleoyl 3-cPA (e.g., PBS or a low concentration of methanol) at the same final concentration used in the treatment group.
-
Data Presentation
Table 1: Inhibitory Activity of Carbacyclic Phosphatidic Acid Analogs on Autotaxin
| Compound | Description | Reported Effect on Autotaxin Activity |
| 3-ccPA (16:1) | A carbacyclic analog of cPA with a 16:1 acyl chain. | Potent inhibitor. |
| 3-ccPA (18:1) | A carbacyclic analog of cPA with an 18:1 acyl chain (Oleoyl). | Potent inhibitor.[1] |
| 2-ccPA (16:1) | A carbacyclic analog of cPA with a 16:1 acyl chain. | 15-fold more potent inhibitor than LPA. |
| 2-ccPA (18:1) | A carbacyclic analog of cPA with an 18:1 acyl chain. | 6-fold more potent inhibitor than LPA. |
Data synthesized from literature reports. The exact IC50 values can vary depending on the assay conditions.
Mandatory Visualization
Caption: Inhibition of the Autotaxin-LPA signaling axis by Oleoyl 3-cPA.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snapcyte.com [snapcyte.com]
Addressing vehicle control issues in Oleoyl 3-carbacyclic phosphatidic acid experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oleoyl 3-carbacyclic Phosphatidic Acid (cPA). The focus is on addressing common issues related to vehicle controls in both in vitro and in vivo experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for dissolving Oleoyl 3-cPA for in vitro experiments?
A1: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for Oleoyl 3-cPA and other lipid-based inhibitors.[1][2] However, it is crucial to use a final DMSO concentration that is non-toxic to your specific cell line.
Q2: I am observing unexpected effects in my vehicle control group when using DMSO. What could be the cause?
A2: DMSO is not biologically inert and can have direct effects on cell cultures, which are dose-dependent.[1] These effects can include alterations in cell growth, viability, differentiation, and even gene expression.[1] For instance, DMSO has been shown to inhibit the phosphorylation of certain kinases in the MAPK signaling pathway, such as p38 and JNK, though it typically does not affect ERK phosphorylation.[1] It is also important to note that low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be cytotoxic.[1]
Q3: How can I determine the optimal concentration of DMSO to use as a vehicle for my experiments?
A3: It is essential to perform a dose-response assay to determine the maximum tolerable DMSO concentration for your specific cell line. This involves treating your cells with a range of DMSO concentrations (e.g., 0.05% to 2.0%) and assessing cell viability using a standard method like an MTT or MTS assay. The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.[1] For most cell lines, a final DMSO concentration of ≤ 0.1% is considered safe for long-term experiments (>24h), while robust, immortalized cell lines may tolerate 0.1% - 0.5% for standard assay durations (24-72h).[1]
Q4: My Oleoyl 3-cPA precipitates when I add it to my cell culture medium from a DMSO stock. How can I resolve this?
A4: Precipitation is a common issue when diluting a lipophilic compound from a DMSO stock into an aqueous medium. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of the medium. Instead, try adding the culture medium drop-wise to your DMSO stock solution while vortexing or stirring.[2]
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[2]
-
Carrier Proteins: For particularly difficult compounds, dissolving them in a solution containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) before further dilution in cell culture medium can improve solubility.
Q5: What is the recommended vehicle for in vivo administration of Oleoyl 3-cPA?
A5: For in vivo studies, Phosphate-Buffered Saline (PBS) has been successfully used as a vehicle for the intraperitoneal (i.p.) injection of cPA analogs.[3]
Q6: Are there any potential confounding effects of using PBS as a vehicle in vivo?
A6: PBS is generally considered an isotonic and non-toxic vehicle for in vivo administration. However, it is always crucial to include a vehicle-only control group in your experimental design. This group receives the same volume and route of administration of PBS as the cPA-treated group to account for any potential effects of the injection procedure itself.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Oleoyl 3-cPA and its analogs.
| Compound | Assay | IC50 Value | Reference |
| anti-BrP-LPA (cPA analog) | Autotaxin Inhibition (FS-3 hydrolysis) | 22 nmol/L | |
| syn-BrP-LPA (cPA analog) | Autotaxin Inhibition (FS-3 hydrolysis) | 165 nmol/L | |
| Thiazolidinedione-based inhibitor (A) | Autotaxin Inhibition (bis-pNPP hydrolysis) | 56 nM | [4] |
| Thiazolidinedione-based inhibitor (A) | Autotaxin Inhibition (LPC substrate) | 2.5 µM | [4] |
| HA130 (boronic acid-based inhibitor) | Autotaxin Inhibition | ~30 nM | [4] |
Table 1: In Vitro Inhibition of Autotaxin by cPA Analogs and Other Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for various cPA analogs and other small molecule inhibitors against autotaxin activity.
| Treatment Group | Mean Number of Lung Metastases (± SD) | p-value (vs. Vehicle) | Reference |
| Vehicle (PBS) | 57 ± 14 | - | [3] |
| 3ccPA 16:1 (250 µg/kg) | 37 ± 10 | p < 0.01 | [3] |
| 3ccPA 18:1 (Oleoyl 3-cPA) (250 µg/kg) | 24 ± 8 | p < 0.01 | [3] |
Table 2: In Vivo Efficacy of cPA Analogs in a Melanoma Metastasis Model. This table shows the effect of intraperitoneal administration of cPA analogs on the number of lung metastases in a B16F10 melanoma mouse model.[3]
Experimental Protocols & Workflows
Preparation of Oleoyl 3-cPA for In Vitro Assays
Oleoyl 3-cPA is often supplied as a solution in chloroform.[5] For use in aqueous cell culture media, the organic solvent must be removed and the lipid resuspended appropriately.
-
Evaporation of Chloroform: In a glass vial, dispense the desired amount of the cPA/chloroform solution. Evaporate the chloroform under a gentle stream of dry nitrogen gas. This should be performed in a chemical fume hood.
-
Creation of a Lipid Film: Continue the evaporation until a thin lipid film is visible on the bottom of the vial. To ensure all solvent is removed, the vial can be placed under a high vacuum for at least one hour.
-
Resuspension: Resuspend the lipid film in a suitable vehicle, such as DMSO, to create a concentrated stock solution. Vortex thoroughly to ensure complete dissolution. The stock solution should be stored at -20°C or below.[6]
-
Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration is below the cytotoxic threshold for your cell line.
In Vitro Cell Migration - Scratch Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5][7]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.[5]
-
Washing: Gently wash the wells with PBS to remove any detached cells.[5]
-
Treatment: Replace the PBS with fresh culture medium containing either the desired concentration of Oleoyl 3-cPA or the vehicle control (e.g., DMSO at the same final concentration).
-
Image Acquisition: Immediately acquire images of the scratches at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[7]
-
Data Analysis: The rate of cell migration can be quantified by measuring the change in the width of the scratch over time using image analysis software.
In Vivo Tumor Metastasis Model Protocol
This protocol is based on a B16F10 melanoma model and should be adapted and approved by the relevant institutional animal care and use committee.[3][8]
-
Cell Preparation: Culture B16F10 melanoma cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Cell Inoculation: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of C57BL/6 mice.
-
Treatment Administration: Prepare Oleoyl 3-cPA in sterile PBS. Administer the cPA solution or vehicle control (PBS) via intraperitoneal (i.p.) injection at the desired dose (e.g., 250 µg/kg) at specified time points post-tumor cell inoculation (e.g., 15 minutes and 48 hours).[3]
-
Monitoring and Endpoint: Monitor the health of the animals regularly. After a predetermined period (e.g., 3 weeks), euthanize the mice and harvest the lungs.[3]
-
Metastasis Quantification: Fix the lungs in formalin and count the number of metastatic nodules on the lung surface.[3]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 6. mdpi.com [mdpi.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental artifacts with Oleoyl 3-carbacyclic phosphatidic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoyl 3-carbacyclic phosphatidic acid (3-ccPA).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using Oleoyl 3-ccPA.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Autotaxin Inhibition | Improper Storage or Handling: Oleoyl 3-ccPA is sensitive to pH. Storage in acidic (pH < 4.0) or basic (pH > 9.0) buffers can lead to decomposition.[1] | Ensure the compound is stored dry at -20°C.[1] Prepare stock solutions in a suitable solvent like methanol (>1 mg/mL) or PBS (pH 7.2, up to 5 mg/mL) and store frozen at -20°C or below.[1][2] Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions: The inhibitory activity of 3-ccPA can be influenced by the substrate and enzyme concentrations, as well as the presence of albumin in the assay buffer. | Follow a validated autotaxin inhibition assay protocol. A spectrofluorometric assay using the substrate FS-3 and recombinant autotaxin is a reliable method.[3] Ensure the assay buffer composition is appropriate (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂).[3] | |
| Low Purity of 3-ccPA: Impurities in the compound can interfere with the assay. | Use high-purity Oleoyl 3-ccPA (≥95%).[2] | |
| Variability in Cell Migration/Invasion Assays | Suboptimal Cell Conditions: Cell density, serum starvation, and passage number can all affect migration and invasion rates. | Optimize cell seeding density and ensure cells are in a logarithmic growth phase. Starve cells in serum-free medium prior to the assay to reduce baseline migration.[4] Use cells within a consistent and low passage number range. |
| Inconsistent Chemoattractant Gradient: An unstable or incorrect concentration of the chemoattractant (e.g., LPA or FBS) will lead to variable results. | Prepare fresh chemoattractant solutions for each experiment. Ensure a consistent and optimal concentration is used in the lower chamber of the Transwell system.[5] | |
| Issues with Matrigel Coating (for invasion assays): Uneven or improperly dried Matrigel can impede or channel cell invasion, leading to inconsistent results. | Thaw Matrigel on ice and dilute with cold coating buffer to the desired concentration (e.g., 200 µg/mL). Apply the Matrigel solution evenly to the Transwell inserts and allow it to incubate and solidify under sterile conditions.[6] | |
| Unexpected Cellular Effects | Off-Target Effects: While Oleoyl 3-ccPA is a selective autotaxin inhibitor and does not activate LPA1-4 receptors, the possibility of other off-target effects cannot be entirely ruled out, as the full toxicological and pharmacological properties are not completely known.[1][3][7] | Include appropriate controls in your experiments. This should include a vehicle control (the solvent used to dissolve the 3-ccPA) and a positive control for autotaxin inhibition. |
| Cytotoxicity at High Concentrations: Although generally not found to affect cell proliferation at effective concentrations, very high concentrations may have cytotoxic effects.[2][8] | Perform a dose-response curve to determine the optimal, non-toxic concentration of Oleoyl 3-ccPA for your specific cell line and assay. A typical effective range for autotaxin inhibition is 0.1-1.0 μM.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (3-ccPA) is a stable analog of cyclic phosphatidic acid (cPA).[3][7] Its primary mechanism of action is the potent and selective inhibition of autotaxin (ATX), a lysophospholipase D enzyme.[3][7] By inhibiting ATX, 3-ccPA prevents the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[3] LPA is a signaling molecule that promotes cancer cell survival, growth, migration, and invasion through its interaction with LPA receptors.[9] Unlike LPA, 3-ccPA does not activate LPA1-4 receptors.[3][7]
Q2: How should I prepare and store Oleoyl 3-ccPA?
A2: Oleoyl 3-ccPA should be stored as a dry powder at -20°C. For experimental use, it can be dissolved in methanol to a concentration greater than 1 mg/mL or in PBS (pH 7.2) at up to 5 mg/mL.[1][2] Stock solutions should be stored frozen at -20°C or below.[1] It is crucial to avoid storing the compound in acidic (pH < 4.0) or basic (pH > 9.0) buffers, as this can cause decomposition.[1]
Q3: What are the recommended concentrations of Oleoyl 3-ccPA for in vitro experiments?
A3: The effective concentration of Oleoyl 3-ccPA can vary depending on the specific cell type and assay. For inhibiting autotaxin, a concentration range of 0.1-1.0 μM is typically effective.[2][8] In cell migration and invasion assays, concentrations up to 25 μM have been used to achieve significant inhibition of migration induced by fetal bovine serum or LPA.[2][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can Oleoyl 3-ccPA be used in vivo?
A4: Yes, carba-analogs of cPA, including 3-ccPA, have been used in in vivo studies and have shown efficacy in inhibiting tumor metastasis in mouse models.[3] The carbacyclic modification makes it more stable compared to natural cPA, suggesting it may be more effective in vivo.[3]
Quantitative Data
Inhibition of Autotaxin by cPA Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various cPA analogs against autotaxin activity.
| Compound | IC₅₀ (nM) | Percent Inhibition at 3 µM |
| 3-ccPA 18:1 (Oleoyl) | 294 | 70% |
| 3-ccPA 16:1 | 620 | 67% |
| 2-ccPA 18:1 | 370 | 90% |
| 2-ccPA 16:1 | 140 | 91% |
| cPA 18:1 | > 3000 | 51% |
| cPA 16:1 | > 3000 | 40% |
| Data sourced from Baker, D. L., et al. (2006). J. Biol. Chem., 281(32), 22786-22793.[3] |
Experimental Protocols
Autotaxin Inhibition Assay (Spectrofluorometric)
This protocol is adapted from Baker, D. L., et al. (2006).[3]
Materials:
-
Recombinant autotaxin (ATX)
-
FS-3 (fluorescent substrate)
-
This compound (3-ccPA)
-
Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Prepare serial dilutions of Oleoyl 3-ccPA in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted 3-ccPA or vehicle control to each well.
-
Add 75 µL of 1 µM FS-3 substrate solution in assay buffer to each well.
-
Initiate the reaction by adding 0.5 µL of purified ATX to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for 2 hours.
-
After incubation, measure the final fluorescence.
-
Calculate the percent inhibition by comparing the change in fluorescence in the presence of 3-ccPA to the vehicle control.
Cell Invasion Assay (Transwell)
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (serum-free and with serum or chemoattractant)
-
This compound (3-ccPA)
-
Chemoattractant (e.g., LPA or FBS)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute to the desired concentration with cold, serum-free medium. Add a thin layer of the Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include Oleoyl 3-ccPA at the desired concentrations in the cell suspension.
-
Chemoattraction: In the lower chamber, add medium containing the chemoattractant (e.g., 10% FBS or a specific concentration of LPA).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol. Stain the cells with a solution such as 0.5% crystal violet.
-
Quantification: Wash the inserts to remove excess stain. Allow the inserts to dry and then count the number of stained, invaded cells in several fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Visualizations
Signaling Pathway of Autotaxin Inhibition by Oleoyl 3-ccPA
Caption: Oleoyl 3-ccPA inhibits Autotaxin, blocking LPA production and downstream signaling.
Experimental Workflow for Cell Invasion Assay
Caption: Workflow for conducting a cell invasion assay using Oleoyl 3-ccPA.
Logical Relationship of Troubleshooting
Caption: Logical approach to troubleshooting inconsistent experimental results.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. amsbio.com [amsbio.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Inhibitory Effect of Oleoyl 3-Carbacyclic Phosphatidic Acid on Autotaxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oleoyl 3-carbacyclic phosphatidic acid (Oleoyl cPA) with other autotaxin (ATX) inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of its inhibitory performance.
Comparative Analysis of Autotaxin Inhibitors
This compound (also referred to as 3ccPA 18:1) has been identified as a potent inhibitor of autotaxin, the enzyme primarily responsible for the production of the signaling lipid lysophosphatidic acid (LPA).[1] The following table summarizes the inhibitory potency (IC50 values) of Oleoyl cPA and other notable ATX inhibitors, providing a quantitative basis for comparison. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (nM) | Substrate Used | Notes |
| Oleoyl 3-carbacyclic PA (3ccPA 18:1) | ~30 | FS-3 | A carba analog of cyclic phosphatidic acid, demonstrating potent and selective inhibition of ATX.[1] |
| Palmitoleoyl 3-carbacyclic PA (3ccPA 16:1) | ~15 | FS-3 | Another potent carba analog of cPA.[1] |
| PF-8380 | 1.7 / 101 | LPC / Plasma | A highly potent, well-characterized small molecule inhibitor, often used as a reference compound.[2] |
| GLPG1690 (Ziritaxestat) | ~20 | Not Specified | A clinical-stage inhibitor that has undergone Phase 3 trials for Idiopathic Pulmonary Fibrosis.[3] |
| BBT-877 | 2.4 | Not Specified | A potent, clinical-stage inhibitor that has shown promising preclinical results.[4] |
| HA155 | 5.7 | LPC | An early, potent small molecule inhibitor containing a boronic acid moiety.[2][5] |
| S32826 | 5.6 | LPC | Identified through high-throughput screening as a potent lipid-like inhibitor.[6] |
| Lysophosphatidic Acid (LPA 18:1) | 2,200 | FS-3 | The product of the enzymatic reaction, which exhibits feedback inhibition at micromolar concentrations.[1] |
| Sphingosine-1-phosphate (S1P) | 280 | FS-3 | Another bioactive lipid that shows inhibitory activity against ATX.[1] |
Experimental Protocols for Autotaxin Inhibition Validation
Accurate and reproducible methods are critical for validating the inhibitory effect of compounds like Oleoyl cPA on autotaxin activity. Below are detailed protocols for two common in vitro assays.
Fluorometric Autotaxin Inhibition Assay using FS-3 Substrate
This assay utilizes a fluorogenic substrate, FS-3, which is an analog of lysophosphatidylcholine (LPC).[7] Cleavage of FS-3 by ATX separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[7][8]
Materials:
-
Recombinant human autotaxin (ATX)
-
FS-3 (fluorogenic ATX substrate)[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., PF-8380)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of the test inhibitor and the positive control in Assay Buffer. Ensure the final solvent concentration is low (typically ≤ 1%) to avoid interference with the assay.
-
Dilute the recombinant human ATX to the desired working concentration in Assay Buffer.
-
Reconstitute the FS-3 substrate in Assay Buffer to its working concentration (e.g., 1-10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer only.
-
100% Activity wells (Negative Control): Add ATX solution and the same volume of solvent used for the inhibitors.
-
Inhibitor wells: Add ATX solution and the desired concentrations of the test inhibitor.
-
Positive Control wells: Add ATX solution and the positive control inhibitor.
-
-
Pre-incubation:
-
Add the ATX enzyme to the wells containing the assay buffer and inhibitors (or solvent).
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the FS-3 substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Colorimetric Autotaxin Inhibition Assay using LPC and Choline Oxidase
This assay measures the choline released from the hydrolysis of the natural substrate LPC by ATX. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using a colorimetric probe.[10][11]
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC, e.g., 18:1)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar colorimetric probe)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM CaCl2)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor
-
96-well clear microplate
-
Absorbance microplate reader (wavelength dependent on the probe, e.g., 570 nm for Amplex Red)
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of the test inhibitor and positive control in Assay Buffer.
-
Dilute the recombinant ATX in Assay Buffer.
-
Prepare a working solution of LPC in Assay Buffer.
-
Prepare a detection reagent mix containing choline oxidase, HRP, and the colorimetric probe in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Set up blank, 100% activity, inhibitor, and positive control wells as described in the fluorometric assay protocol.
-
-
Pre-incubation:
-
Add the ATX enzyme to the wells containing assay buffer and inhibitors (or solvent).
-
Add the LPC substrate to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
-
Colorimetric Detection:
-
Add the detection reagent mix to all wells.
-
Incubate the plate at 37°C for 15-30 minutes, or until a stable color develops.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Determine the IC50 value as described in the fluorometric assay protocol.
-
Visualizing the Mechanism and Workflow
To better understand the context of Oleoyl cPA's inhibitory action, the following diagrams illustrate the ATX-LPA signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship of the validation process.
Caption: The ATX-LPA signaling pathway and the inhibitory action of Oleoyl 3-carbacyclic PA.
Caption: A generalized workflow for in vitro validation of autotaxin inhibitors.
Caption: The logical steps involved in the validation of Oleoyl cPA as an ATX inhibitor.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. echelon-inc.com [echelon-inc.com]
- 9. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 10. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Autotaxin Inhibitors: Oleoyl 3-Carbacyclic Phosphatidic Acid and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oleoyl 3-carbacyclic phosphatidic acid (Oleoyl 3-cPA or 3ccPA 18:1) with other prominent autotaxin (ATX) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating and selecting appropriate compounds for their studies in areas such as oncology, fibrosis, and inflammatory diseases.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA interacts with a family of G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular signaling pathways that regulate processes such as cell proliferation, migration, survival, and inflammation.[2] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation, making ATX a compelling therapeutic target.[1][2]
This compound is a synthetic analog of cyclic phosphatidic acid (cPA).[3][4] In this analog, the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a carbon atom, forming a stable phosphonate that is resistant to ring opening.[3][4] This structural modification confers potent inhibitory activity against autotaxin.[3][4]
Performance Comparison of Autotaxin Inhibitors
The inhibitory potency of various compounds against autotaxin is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oleoyl 3-cPA and a selection of other well-characterized ATX inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, particularly the substrate used (e.g., the natural substrate LPC or a fluorescent analog like FS-3).
| Inhibitor | Target | IC50 (Enzyme Assay) | Substrate Used | Reference(s) |
| This compound (3ccPA 18:1) | Human ATX | 294 nM | FS-3 | [1] |
| Palmitthis compound (3ccPA 16:1) | Human ATX | 620 nM | Not Specified | |
| BI-2545 | Human ATX | 2.2 nM | LPC | |
| PF-8380 | Human ATX | 1.7 nM | LPC | |
| Ziritaxestat (GLPG1690) | Human ATX | 131 nM (Ki = 15 nM) | Not Specified | |
| BBT-877 | Human ATX | 2.4 nM | Not Specified | |
| S32826 | Human ATX | 5.6 nM | LPC |
Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades. Inhibition of ATX is a direct strategy to attenuate these pathological signals.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Oleoyl 3-carbacyclic phosphatidic acid for autotaxin over other phospholipases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of oleoyl 3-carbacyclic phosphatidic acid (oleoyl cPA) on autotaxin versus other major phospholipases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways and workflows.
This compound, a synthetic analog of the naturally occurring cyclic phosphatidic acid, is recognized as a potent and selective inhibitor of autotaxin (ATX).[1][2][3] Autotaxin, a secreted lysophospholipase D, plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA).[4] The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target.[4] This guide evaluates the specificity of oleoyl cPA for ATX over other key phospholipase families: phospholipase A1 (PLA1), phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD).
Quantitative Comparison of Inhibitory Activity
While extensive research highlights the potent inhibition of autotaxin by this compound and its analogs, there is a notable lack of publicly available data quantifying its inhibitory concentration (IC50) against other phospholipase families such as PLA1, PLA2, PLC, and PLD. The existing literature consistently emphasizes the selectivity of carba analogs of cyclic phosphatidic acid for autotaxin.[4]
The table below summarizes the available inhibitory data for oleoyl cPA against autotaxin. A comprehensive comparison with other phospholipases is limited by the absence of specific IC50 values in the reviewed scientific literature.
| Enzyme Target | Inhibitor | IC50 / Activity | Reference |
| Autotaxin (ATX) | This compound (3-ccPA 18:1) | Significant inhibition at 0.1-1.0 μM | [5][6] |
Researchers are encouraged to perform direct comparative assays to determine the precise IC50 values of oleoyl cPA against PLA1, PLA2, PLC, and PLD to definitively establish its specificity profile.
Signaling Pathways and Inhibition
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), which then activates a range of G protein-coupled receptors (GPCRs), leading to downstream cellular responses. Oleoyl cPA acts as a competitive inhibitor of ATX, blocking the binding of LPC to the active site and thereby preventing the production of LPA.
The distinct enzymatic reactions of the phospholipase families are illustrated below.
Experimental Protocols
Accurate assessment of enzyme activity and inhibition is paramount. Below are detailed methodologies for assaying autotaxin and other key phospholipases.
Autotaxin (ATX) Activity Assay
A common method to measure ATX activity is a fluorogenic assay using a synthetic substrate.
Principle: A synthetic lysophosphatidylcholine (LPC) analog is cleaved by ATX, leading to the release of a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human autotaxin
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of oleoyl cPA in an appropriate solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add assay buffer and serial dilutions of oleoyl cPA.
-
Add recombinant autotaxin to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
Phospholipase A1 (PLA1) and A2 (PLA2) Activity Assays
Fluorometric or titrimetric assays can be employed to measure PLA1 and PLA2 activity.
Principle (Fluorometric): A phospholipid substrate containing a fluorescently labeled fatty acid is hydrolyzed by PLA1 or PLA2. The release of the fluorescent fatty acid leads to an increase in fluorescence that can be quantified. Commercial kits are available for these assays.[7]
Principle (Titrimetric): The hydrolysis of a phospholipid substrate by PLA1 or PLA2 releases a free fatty acid.[8][9][10] The rate of fatty acid release is measured by titrating the reaction mixture with a standardized base (e.g., NaOH) to maintain a constant pH.[8][9][10]
Materials (Titrimetric for PLA2):
-
Purified PLA2 enzyme
-
Lecithin emulsion (substrate)
-
Reaction Buffer (e.g., containing CaCl2 and NaCl)
-
Standardized NaOH solution
-
pH meter or automatic titrator
-
Inhibitor (Oleoyl cPA)
Procedure (Titrimetric for PLA2):
-
Prepare the lecithin emulsion substrate.
-
Add the lecithin emulsion to a reaction vessel maintained at a constant temperature (e.g., 25°C) and pH (e.g., 8.9).[8]
-
Add serial dilutions of the inhibitor (oleoyl cPA) to the reaction vessel.
-
Initiate the reaction by adding the PLA2 enzyme.
-
Monitor the pH and add standardized NaOH as needed to maintain a constant pH.
-
Record the volume of NaOH added over time to determine the rate of fatty acid release.
-
Calculate the reaction velocity for each inhibitor concentration and determine the IC50 value.
Phospholipase C (PLC) Activity Assay
PLC activity can be determined using a colorimetric or radioactive assay.
Principle (Colorimetric): A chromogenic substrate, such as p-nitrophenylphosphorylcholine (pNPPC), is hydrolyzed by PLC to produce p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[11]
Materials:
-
Purified PLC enzyme
-
p-Nitrophenylphosphorylcholine (pNPPC) substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Inhibitor (Oleoyl cPA)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer in a 96-well plate.
-
Add the PLC enzyme to each well and pre-incubate.
-
Start the reaction by adding the pNPPC substrate.
-
Measure the absorbance at 405 nm kinetically at a constant temperature (e.g., 37°C).
-
Determine the rate of p-nitrophenol production for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
Phospholipase D (PLD) Activity Assay
PLD activity is commonly measured using a coupled enzymatic assay that results in a colorimetric or fluorometric readout.
Principle: PLD hydrolyzes phosphatidylcholine to produce choline and phosphatidic acid. The choline produced is then oxidized by choline oxidase to generate hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a chromogenic or fluorogenic probe to produce a detectable signal.
Materials:
-
Purified PLD enzyme
-
Phosphatidylcholine (substrate)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Chromogenic/Fluorogenic probe (e.g., Amplex Red)
-
Assay Buffer
-
Inhibitor (Oleoyl cPA)
-
96-well microplate (clear or black)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
In a 96-well plate, combine the assay buffer, choline oxidase, HRP, and the probe.
-
Add serial dilutions of the inhibitor (oleoyl cPA).
-
Add the PLD enzyme and pre-incubate.
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Measure the absorbance or fluorescence kinetically at the appropriate wavelength.
-
Calculate the rate of signal generation for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a well-established, potent inhibitor of autotaxin. Its structural design as a stable analog of cyclic phosphatidic acid confers this high affinity and inhibitory activity. While the literature strongly supports its selectivity for autotaxin, a direct quantitative comparison of its inhibitory effects on other major phospholipase families (PLA1, PLA2, PLC, and PLD) through reported IC50 values is currently lacking. To definitively establish the specificity profile of oleoyl cPA, further experimental investigation using the standardized assays outlined in this guide is recommended. Such data would be invaluable for researchers in the fields of pharmacology, drug discovery, and lipid signaling, enabling a more comprehensive understanding of the compound's mechanism of action and potential off-target effects.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound (Echelon Product Code: L-7218 5MG) | Lipids | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. amsbio.com [amsbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Control Experiments for Oleoyl 3-carbacyclic Phosphatidic Acid Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oleoyl 3-carbacyclic phosphatidic acid (Oleoyl-cPA), a stable analog of cyclic phosphatidic acid, and outlines essential control experiments for its study. Oleoyl-cPA is a potent and selective inhibitor of autotaxin (ATX), the enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA).[1][2][3] By inhibiting ATX, Oleoyl-cPA effectively blocks downstream LPA-mediated signaling pathways implicated in cancer cell proliferation, migration, and metastasis.[1][3] This guide will detail experimental protocols, present comparative data, and illustrate the signaling pathways involved to aid researchers in designing robust experiments.
Comparative Analysis of Autotaxin Inhibitors
The efficacy of Oleoyl-cPA as an ATX inhibitor can be benchmarked against other related lipids and known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various compounds against ATX activity.
| Compound | IC50 (nM) for Autotaxin Inhibition | Notes |
| Oleoyl 3-cPA (18:1) | 7 | A potent inhibitor of autotaxin. |
| Palmitoleoyl 3-cPA (16:1) | 13 | Another effective carba-analog of cPA. |
| Oleoyl 2-cPA (18:1) | 1,200 | The position of the carbon substitution in the carbacyclic ring significantly impacts activity. |
| Lysophosphatidic Acid (LPA) | 2,200 | The product of the autotaxin reaction, which exhibits feedback inhibition. |
| Sphingosine-1-Phosphate (S1P) | 280 | Another lysophospholipid that can inhibit autotaxin. |
Data synthesized from Baker, D. L., et al. (2006).[1]
Essential Control Experiments
To validate the specific effects of Oleoyl-cPA, a series of control experiments are crucial.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve Oleoyl-cPA (e.g., DMSO, PBS with fatty-acid-free BSA) should be added to cells at the same concentration as the experimental group to control for any effects of the solvent itself.
-
Inactive Analogs: Where available, structurally similar but biologically inactive analogs of cPA can be used to demonstrate that the observed effects are due to the specific structure of Oleoyl-cPA. Oleoyl 2-cPA, with its significantly lower inhibitory activity, can serve as a comparative control.[1]
-
-
Positive Controls:
-
Lysophosphatidic Acid (LPA): As the product of autotaxin, LPA is a potent inducer of cell migration and proliferation in many cancer cell lines.[4] It serves as a positive control to ensure the cells are responsive to the signaling pathway being inhibited.
-
Known Autotaxin Inhibitors: Commercially available and well-characterized autotaxin inhibitors (e.g., PF-8380, HA130) can be used as a benchmark for the inhibitory potential of Oleoyl-cPA.[5]
-
General Proliferation/Migration Inducers: For cell-based assays, growth factors such as Vascular Endothelial Growth Factor (VEGF) or serum (e.g., Fetal Bovine Serum) can be used as positive controls to confirm the general health and responsiveness of the cells.[6]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of autotaxin and a general workflow for studying the effects of Oleoyl-cPA.
Caption: Inhibition of the Autotaxin-LPA signaling axis by this compound.
Caption: A generalized workflow for investigating the biological effects of Oleoyl-cPA.
Experimental Protocols
Autotaxin Activity Assay (Fluorometric)
This assay measures the lysophospholipase D activity of autotaxin using a fluorogenic substrate.
Materials:
-
Recombinant autotaxin
-
FS-3 (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty-acid-free BSA
-
Oleoyl-cPA and control compounds
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 485 nm, Emission: 538 nm)
Protocol:
-
Prepare serial dilutions of Oleoyl-cPA and control compounds in Assay Buffer.
-
In a 96-well plate, add 50 µL of the compound dilutions.
-
Add 25 µL of recombinant autotaxin solution to each well.
-
Initiate the reaction by adding 25 µL of FS-3 substrate (final concentration of 1 µM).
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the final fluorescence.
-
Calculate the percent inhibition relative to the vehicle control.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Cancer cell line (e.g., A2058 melanoma)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM) with and without serum or chemoattractant (e.g., LPA)
-
Oleoyl-cPA and control compounds
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add Oleoyl-cPA or control compounds to the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS or LPA) to the lower chamber.
-
Incubate for 12-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Cell Proliferation Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell proliferation.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
Oleoyl-cPA and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Oleoyl-cPA or control compounds.
-
Incubate for 24-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of proliferation relative to the vehicle control.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Metastatic Potential of Oleoyl 3-carbacyclic Phosphatidic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-metastatic effects of Oleoyl 3-carbacyclic phosphatidic acid (cPA), a promising therapeutic agent. We present a detailed comparison with other anti-metastatic alternatives, supported by experimental data, to facilitate informed decisions in research and drug development.
Executive Summary
Metastasis remains a primary challenge in cancer therapy. This compound, a synthetic analog of the naturally occurring lysophosphatidic acid (LPA), has emerged as a potent inhibitor of cancer cell invasion and metastasis. Its primary mechanism of action involves the inhibition of autotaxin (ATX), an enzyme crucial for the production of pro-metastatic LPA. This guide delves into the experimental evidence supporting the anti-metastatic efficacy of cPA and its analogs, offering a comparative analysis against other autotaxin inhibitors and conventional chemotherapy agents.
Comparative Performance Analysis
The anti-metastatic efficacy of this compound and its analogs has been demonstrated in various preclinical models. Below is a comparative summary of its performance against other anti-metastatic agents.
In Vitro Efficacy: Inhibition of Cancer Cell Invasion
The transwell migration assay is a standard method to evaluate the invasive potential of cancer cells. The data below summarizes the inhibitory effects of different compounds on the migration of various cancer cell lines.
| Compound/Agent | Cancer Cell Line | Concentration | % Inhibition of Invasion | Reference |
| 3-carba-cPA (18:1, Oleoyl) | A2058 Melanoma | 1 µM | ~75% | [1] |
| Palmitoyl-cPA (16:0) | MM1 Hepatoma | 25 µM | Potent Inhibition | [2] |
| 2-carba-cPA (16:1) | MM1 Hepatoma | 25 µM | More potent than natural cPA | [2] |
| 3-carba-cPA (16:1) | MM1 Hepatoma | 25 µM | More potent than natural cPA | [2] |
| ONO-8430506 | - | IC₅₀: 4.5-5.1 nM (ATX inhibition) | - | |
| Paclitaxel | B16F10 Melanoma | 12.5 ng/mL | Promoted migration | |
| Doxorubicin | B16F10 Melanoma | IC₅₀: 0.17 µM (growth inhibition) | - |
In Vivo Efficacy: Inhibition of Lung Metastasis
The B16F10 melanoma lung metastasis model is a widely used in vivo assay to assess the anti-metastatic potential of therapeutic agents.
| Compound/Agent | Dose | Administration Route | % Inhibition of Lung Metastasis | Reference |
| carba-cPA analogs | 4 or 8 µ g/mouse | Intravenous (with tumor cells) | 88% (at 8 µg) | [1] |
| cPA analogs | 3 and 6 mg/kg | Subcutaneous | Up to 95% | [1] |
| ONO-8430506 | 10 mg/kg/day | Gavage | ~60% | |
| Paclitaxel | - | - | Enhanced lymphatic metastasis | |
| Doxorubicin | - | Intravenous | 30-61% (free solution) | |
| Carboplatin + Paclitaxel | - | - | Partial response in metastatic melanoma (human) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of cPA-mediated Anti-Metastatic Effect
Caption: Mechanism of cPA's anti-metastatic action.
Experimental Workflow: In Vivo Lung Metastasis Assay
Caption: In vivo lung metastasis experimental workflow.
Experimental Workflow: In Vitro Transwell Migration Assay
Caption: In vitro transwell migration assay workflow.
Detailed Experimental Protocols
In Vivo B16F10 Lung Metastasis Assay
-
Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Cells are harvested at 80-90% confluency using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Animal Model: C57BL/6 mice (6-8 weeks old) are used.
-
Injection: A single-cell suspension of 1 x 10⁵ B16F10 cells in 100 µL is injected into the lateral tail vein of each mouse. For the treatment group, carba-cPA analogs are co-injected with the tumor cells.
-
Monitoring: Mice are monitored daily for signs of distress.
-
Endpoint: After a predetermined period (typically 14-21 days), mice are euthanized by CO₂ asphyxiation.
-
Metastasis Quantification: The lungs are excised, rinsed in PBS, and the number of black metastatic nodules on the lung surface is counted under a dissecting microscope.
In Vitro Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (8 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify. For migration assays, no coating is necessary.
-
Cell Preparation: Cancer cells are serum-starved for 12-24 hours prior to the assay. Cells are then harvested and resuspended in serum-free medium.
-
Assay Setup:
-
The lower chamber of the Transwell plate is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
A suspension of 1 x 10⁵ cells in serum-free medium, with or without the test compound (e.g., cPA), is added to the upper chamber of the insert.
-
-
Incubation: The plate is incubated for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are gently removed with a cotton swab.
-
Fixation and Staining: The inserts are fixed in methanol and stained with a solution of 0.5% crystal violet.
-
Quantification: The number of migrated/invaded cells on the lower surface of the membrane is counted in several random fields under a microscope. The results are expressed as the average number of cells per field or as a percentage of the control.
Conclusion
This compound and its carba-analogs demonstrate significant anti-metastatic activity, primarily through the potent inhibition of autotaxin. The provided data indicates that these compounds are highly effective in preclinical models, often outperforming or having a different mode of action than conventional chemotherapies. The detailed protocols and pathway diagrams in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic potential of cPA in oncology.
References
Comparative Efficacy of 2-ccPA Analogs in Adenosine Receptor Research
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of adenosine receptor research, the quest for highly selective and potent agonists is paramount for elucidating physiological processes and developing targeted therapeutics. This guide provides a comparative analysis of 2-chloro-N6-cyclopentyladenosine (2-ccPA), a widely recognized and utilized adenosine A1 receptor agonist.
It is important to note that while this guide was intended to compare 2-ccPA with a purported "3-ccPA" analog, a comprehensive review of the scientific literature reveals a significant lack of research and data on a compound identified as 3-chloro-N6-cyclopentyladenosine (3-ccPA) as an adenosine receptor agonist. The available body of research predominantly focuses on substitutions at the 2, N6, and 5' positions of the adenosine molecule to achieve high affinity and selectivity for the A1 receptor. Information on 3-substituted analogs in this context is sparse, with research on compounds like 3-deazaadenosine analogs indicating different mechanisms of action, such as the inhibition of S-adenosylhomocysteine hydrolase, rather than direct adenosine receptor agonism.
Therefore, this guide will focus on the extensive data available for 2-ccPA, providing a detailed comparison with its parent compound, N6-cyclopentyladenosine (CPA), and the classical A1 receptor agonist, R-N6-phenylisopropyladenosine (R-PIA), to offer a valuable reference for researchers.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity data for 2-ccPA in comparison to CPA and R-PIA at adenosine A1 and A2A receptors, highlighting the superior selectivity of 2-ccPA.
Table 1: Comparative Binding Affinity (Ki) at Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A1 Selectivity (A2A Ki / A1 Ki) |
| 2-ccPA | 0.4[1][2] | 3900[1][2] | ~9750[1][2] |
| CPA | 0.8[1][2] | - | ~38-fold selectivity in functional assays[1][2] |
| R-PIA | 1.2[1] | - | - |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity at Adenosine Receptors
| Compound | A1 Receptor (IC50, nM) (Adenylate Cyclase Inhibition) | A2 Receptor (EC50, nM) (Adenylate Cyclase Stimulation) |
| 2-ccPA | 33[1][2] | 3500[1][2] |
| CPA | - | 2200[3] |
| R-PIA | - | 950[3] |
Note: IC50 represents the concentration of an inhibitor where the response is reduced by half. EC50 represents the concentration of a drug that gives a half-maximal response.
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the adenosine receptor of interest (e.g., rat brain for A1 receptors, rat striatum for A2A receptors).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]PIA for A1 receptors, [3H]NECA for A2A receptors) and varying concentrations of the competitor compound (e.g., 2-ccPA, CPA, or R-PIA).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Activity Assays
Objective: To determine the functional activity of a compound as an agonist or antagonist by measuring its effect on the production of cyclic AMP (cAMP).
General Protocol:
-
Cell/Membrane Preparation: Membranes from cells expressing the adenosine receptor of interest are used (e.g., rat fat cell membranes for A1 receptors, human platelet membranes for A2 receptors).
-
Assay Components: The assay mixture typically contains ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylate cyclase, used to measure inhibition by A1 agonists).
-
Incubation: The membranes are incubated with the test compound at various concentrations.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured, often using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: For A1 agonists, the concentration that causes 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined. For A2 agonists, the concentration that produces a 50% maximal stimulation of cAMP production (EC50) is calculated.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Signaling pathway of the A1 adenosine receptor activated by 2-ccPA.
Experimental Workflow for Comparing Adenosine Receptor Agonists
Caption: Workflow for comparing the efficacy of adenosine receptor agonists.
Conclusion
The available scientific evidence robustly establishes 2-chloro-N6-cyclopentyladenosine (2-ccPA) as a highly potent and selective A1 adenosine receptor agonist.[1][2][4] Its superior selectivity compared to its parent compound, CPA, and other standard agonists like R-PIA, makes it an invaluable tool for researchers investigating A1 receptor-mediated physiological and pathological processes. The 2-chloro substitution on the adenine ring significantly enhances its affinity and selectivity for the A1 receptor.[1][2]
While a direct comparison with a "3-ccPA" analog is not feasible due to the absence of available data, the detailed characterization of 2-ccPA provides a strong foundation for its application in experimental models. Researchers utilizing 2-ccPA can be confident in its well-defined pharmacological profile, which is crucial for the accurate interpretation of experimental outcomes. Future research into the structure-activity relationships of adenosine analogs may yet uncover novel compounds with unique properties, but for now, 2-ccPA remains a gold standard for selective A1 adenosine receptor activation.
References
- 1. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oleoyl 3-Carbacyclic Phosphatidic Acid and its Isomer in LPA Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oleoyl 3-carbacyclic phosphatidic acid (3-cPA) and its structural isomer, 2-O-carba-oleoyl cyclic phosphatidic acid (2-cPA), in their ability to activate the six known lysophosphatidic acid (LPA) receptors (LPA₁-LPA₆). This analysis is supported by experimental data from functional assays and outlines the distinct pharmacological profiles of these synthetic LPA analogs compared to the endogenous ligand, oleoyl-LPA.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), namely LPA₁ through LPA₆, to regulate a wide array of cellular processes, including cell proliferation, migration, and survival[1][2]. The diverse physiological and pathological roles of LPA have driven the development of synthetic analogs to probe LPA receptor function and to identify potential therapeutic agents. Among these are carbacyclic phosphatidic acids (cPAs), where a methylene group replaces an oxygen atom in the cyclic phosphate ring, conferring resistance to hydrolysis and enhancing metabolic stability[3][4].
The positioning of this carba-substitution profoundly influences the molecule's interaction with LPA receptors. This guide elucidates the contrasting effects of this compound (3-cPA) and 2-O-carba-oleoyl cyclic phosphatidic acid (2-cPA) on LPA receptor activation, highlighting their unique selectivity and potency.
Comparative Analysis of LPA Receptor Activation
The activation of LPA receptors by oleoyl-LPA, 2-cPA, and 3-cPA has been evaluated using various functional assays, primarily measuring G protein activation (GTPγS binding) and downstream signaling events like calcium mobilization. The data reveals a striking difference in the activity profiles of the 2-carba and 3-carba analogs.
This compound (3-cPA): A Selective, Weak LPA₅ Agonist
Experimental evidence indicates that this compound (also referred to as 3-ccPA) is largely inactive as an agonist at the LPA₁₋₄ receptors[3][5]. However, it demonstrates weak agonist activity at the LPA₅ receptor[3][6]. Studies on the stereoisomers of 3-cPA have shown that the S-enantiomer is more efficacious in activating LPA₅-mediated calcium mobilization than the R-enantiomer, indicating a degree of stereoselectivity for this receptor subtype[3][6].
2-O-Carba-Oleoyl Cyclic Phosphatidic Acid (2-cPA): A Broad-Spectrum LPA Receptor Agonist
In stark contrast to its 3-carba isomer, 2-O-carba-oleoyl cyclic phosphatidic acid (2-ccPA) and its degradation product, 2-carba-lysophosphatidic acid (2-carbaLPA), act as agonists across multiple LPA receptors[7][8]. A Transforming Growth Factor-α (TGFα) shedding assay revealed that 2-carbaLPA is a potent agonist for all known LPA receptors (LPA₁₋₆), with particular potency at LPA₃ and LPA₄[7][9]. Furthermore, the proliferative effects of 2-ccPA on glial cells are inhibited by the LPA₁/LPA₃ antagonist Ki16425, confirming its activity at these receptors[8].
Quantitative Comparison of Agonist Potency (EC₅₀ Values)
The following table summarizes the half-maximal effective concentrations (EC₅₀) for oleoyl-LPA and the carbacyclic analogs at human LPA receptors. Data has been collated from multiple studies, and it is important to note that experimental conditions may vary.
| Compound | LPA₁ | LPA₂ | LPA₃ | LPA₄ | LPA₅ | LPA₆ | Assay Type | Reference(s) |
| Oleoyl-LPA | ~5-50 nM | ~10-100 nM | ~1-20 nM | ~100-500 nM | ~10-100 nM | >1 µM | Ca²⁺ Mobilization / GTPγS | [2][10][11] |
| 2-O-Carba-oleoyl-cPA (2-ccPA) / 2-carbaLPA | Agonist | Agonist | Potent Agonist | Potent Agonist | Agonist | Agonist | TGFα Shedding | [7][9] |
| Oleoyl 3-cPA (3-ccPA) | No Agonist Activity | No Agonist Activity | No Agonist Activity | No Agonist Activity | Weak Agonist | Not Determined | Ca²⁺ Mobilization | [3][5] |
Signaling Pathways and Experimental Workflows
The activation of LPA receptors by an agonist initiates a cascade of intracellular signaling events. The specific pathways activated depend on the receptor subtype and the G proteins to which it couples (Gαi/o, Gαq/11, Gα12/13, Gαs)[2].
LPA Receptor Signaling Pathways
Caption: LPA Receptor Signaling Pathways.
Experimental Workflow for GTPγS Binding Assay
This assay measures the direct activation of G proteins coupled to a specific receptor upon agonist binding.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay quantifies agonist-induced G protein activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
1. Membrane Preparation:
-
Cells stably expressing the human LPA receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., Tris-HCl, MgCl₂, EGTA).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
In a 96-well plate, cell membranes (typically 10-20 µg of protein per well) are incubated with varying concentrations of the agonist (e.g., oleoyl-LPA, 2-cPA, or 3-cPA) in an assay buffer containing GDP (typically 10-100 µM) to ensure G proteins are in their inactive state.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to allow for nucleotide exchange on activated G proteins.
-
The reaction is terminated by rapid filtration through glass fiber filter plates using a cell harvester, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
The filters are washed multiple times with cold assay buffer.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM) and is subtracted from all other measurements.
-
The specific binding is then plotted against the logarithm of the agonist concentration.
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.
References for protocol elements:[5][12]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors.
1. Cell Preparation:
-
Cells stably expressing the target LPA receptor are seeded into black, clear-bottom 96-well plates and cultured overnight.
-
On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.
2. Assay Procedure:
-
After loading, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of the agonist are automatically injected into the wells, and the fluorescence intensity is monitored in real-time for several minutes.
3. Data Analysis:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded.
-
The peak fluorescence response is plotted against the logarithm of the agonist concentration.
-
The data are fitted to a sigmoidal dose-response curve to calculate EC₅₀ and Emax values.
References for protocol elements:[3][10]
Conclusion
The substitution position of the methylene group in the carbacyclic ring of cPA dramatically alters its pharmacological profile. This compound is a highly selective but weak agonist for the LPA₅ receptor, with no significant activity at LPA₁₋₄. This makes it a valuable tool for studying the specific functions of LPA₅. Conversely, 2-O-carba-oleoyl cyclic phosphatidic acid acts as a broad-spectrum agonist, activating multiple LPA receptors with high potency, particularly at LPA₃ and LPA₄. This highlights the critical role of ligand structure in determining receptor selectivity and signaling outcomes within the LPA system. Researchers and drug development professionals can leverage these distinct properties to selectively modulate LPA receptor signaling pathways for both basic research and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of the Stereoisomersof 3-Carba Cyclic-Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 5. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of the stereoisomers of 3-carba cyclic-phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Carba-lysophosphatidic acid is a novel β-lysophosphatidic acid analogue with high potential for lysophosphatidic acid receptor activation and autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Oleoyl 3-carbacyclic Phosphatidic Acid as an Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oleoyl 3-carbacyclic phosphatidic acid, a potent inhibitor of autotaxin (ATX), against other known inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its efficacy and potential applications.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular responses including proliferation, migration, and survival.[1] The ATX-LPA signaling axis is a crucial pathway implicated in various physiological and pathological processes, such as cancer progression, inflammation, and fibrosis, making it a significant therapeutic target.[3]
This compound (also referred to as 3-ccPA 18:1) is a stable analog of cyclic phosphatidic acid (cPA).[4][5][6] In this analog, the sn-3 oxygen of the glycerol backbone is replaced by a carbon atom, which prevents the molecule from being opened to form LPA.[5] This structural modification confers potent inhibitory activity against autotaxin.[4][5]
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes the IC50 value for this compound against a range of other established autotaxin inhibitors.
| Inhibitor | IC50 Value | Assay Substrate/Conditions | Reference |
| This compound (3ccPA 18:1) | ~100 nM | LPC | [1][7] |
| PF-8380 | 1.7 nM | LPC | [8] |
| PAT-048 | 1.1 nM | LPC | |
| PAT-505 | 2 nM | LPC | |
| ATX inhibitor 11 | 2.7 nM | Not Specified | |
| S32826 | 5.6 nM | LPC | [2][8] |
| HA155 | 5.7 nM | LPC | [8] |
| IOA-289 | ~36 nM | Not Specified | [9] |
| Darmstoff | 97 nM | LPC | [2] |
| BrP-LPA | 0.7 - 1.6 µM | LPC | [2] |
| Compound A | 2.5 µM | LPC | [10] |
| Urosodeoxycholic acid (UDCA) | 8.8 µM | LPC | [2] |
| Tauroursodeoxycholic acid (TUDCA) | 10.4 µM | LPC | [2] |
Autotaxin Signaling Pathway
The following diagram illustrates the central role of autotaxin in producing LPA and initiating downstream signaling cascades. Inhibition of ATX, for instance by this compound, blocks the production of LPA, thereby attenuating these cellular responses.
Experimental Protocol: Determination of Autotaxin IC50
This section outlines a common and robust method for determining the IC50 value of potential autotaxin inhibitors using a fluorometric, enzyme-coupled assay.
Objective: To quantify the concentration at which an inhibitor reduces autotaxin's enzymatic activity by 50%.
Principle: The activity of ATX is measured by its ability to hydrolyze LPC into LPA and choline. The choline produced is then used in a series of enzymatic reactions that result in the generation of a fluorescent product (e.g., resorufin from Amplex Red), which can be quantified.
Materials:
-
Recombinant human autotaxin
-
1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 18:1)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Amplex® Red reagent (or similar fluorescent probe)
-
Inhibitor compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation ~540 nm, Emission ~590 nm)
Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold dilutions) of the inhibitor compound in DMSO or an appropriate solvent.
-
Reaction Setup:
-
Add a small volume (e.g., 2-5 µL) of each inhibitor dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no ATX enzyme).
-
Add recombinant ATX to each well (except the negative control) and allow for a brief pre-incubation period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Prepare a reaction master mix containing LPC, HRP, choline oxidase, and Amplex Red in the assay buffer. Add this mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence signal every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the data by setting the average rate of the positive control (no inhibitor) to 100% activity and the negative control (no ATX) to 0% activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Autotaxin Inhibitors: Oleoyl 3-carbacyclic Phosphatidic Acid vs. PF-8380
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological tools targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, both Oleoyl 3-carbacyclic phosphatidic acid (Oleoyl cPA) and PF-8380 have emerged as critical inhibitors for in vitro and in vivo studies. Their distinct chemical structures and modes of action warrant a detailed comparison to aid researchers in selecting the appropriate tool for their specific experimental needs. This guide provides a side-by-side analysis of their performance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound (Oleoyl cPA) | PF-8380 |
| Inhibitor Type | Lipid-based, analog of cyclic phosphatidic acid | Small molecule, non-lipid based |
| Primary Target | Autotaxin (ATX) | Autotaxin (ATX) |
| Additional Activities | Antagonist of LPA1 and LPA3 receptors | Highly selective for ATX |
| Potency (IC50) | Potent, with reported values in the nanomolar to low micromolar range | Highly potent, with IC50 of 2.8 nM (isolated enzyme) and 101 nM (human whole blood)[1] |
| Oral Bioavailability | Not reported to be orally bioavailable | Orally bioavailable[1] |
Mechanism of Action and Specificity
This compound is a stabilized analog of cyclic phosphatidic acid (cPA), a naturally occurring lipid. Its carbacyclic modification prevents hydrolysis, making it a stable inhibitor of autotaxin[2]. In addition to inhibiting ATX, Oleoyl cPA has been reported to act as an antagonist at LPA1 and LPA3 receptors, which could contribute to its overall biological effects[2].
PF-8380, in contrast, is a potent and selective small molecule inhibitor of autotaxin. It does not possess the lipid-like structure of Oleoyl cPA and is not known to interact with LPA receptors, making it a more specific tool for studying the direct effects of ATX inhibition.
Signaling Pathway Inhibition
Both inhibitors target autotaxin, the primary enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). By inhibiting ATX, they effectively reduce the levels of extracellular LPA, thereby dampening the signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs). This leads to the downstream inhibition of pathways involved in cell proliferation, migration, and survival, such as the PI3K-Akt and MAPK pathways.
Quantitative Data Comparison
The following table summarizes the available quantitative data for both inhibitors.
| Parameter | This compound (18:1) | PF-8380 | Reference |
| ATX IC50 (isolated enzyme) | ~100 nM | 2.8 nM | --INVALID-LINK--,[1] |
| ATX IC50 (human whole blood) | Not reported | 101 nM | [1] |
| Inhibition of Cancer Cell Migration | Significant inhibition at 0.1-1.0 µM | Decreased migration at 1 µM | [2],[3] |
| In vivo Efficacy | Inhibited melanoma metastasis in mice (250 µg/kg) | Reduced LPA levels and inflammation in rats (30 mg/kg) | --INVALID-LINK--,[4] |
Experimental Performance
In Vitro: Inhibition of Cancer Cell Migration
Both Oleoyl cPA and PF-8380 have demonstrated efficacy in inhibiting cancer cell migration in vitro.
-
This compound: At concentrations between 0.1 and 1.0 µM, it significantly inhibits the migration and invasion of various cancer cell lines.[2] For instance, at 25 µM, it inhibited the transcellular migration of MM1 cells by over 90% in response to fetal bovine serum or LPA.[2]
-
PF-8380: Pre-treatment of glioblastoma cells with 1 µM PF-8380 resulted in a significant decrease in cell migration and invasion.[3]
In Vivo: Anti-inflammatory and Anti-metastatic Effects
-
This compound: In a mouse model of melanoma, intraperitoneal injections of Oleoyl cPA (250 µg/kg) significantly inhibited the metastasis of B16F10 melanoma cells to the lungs.
-
PF-8380: Due to its oral bioavailability, PF-8380 has been extensively studied in various in vivo models. In a rat air pouch model of inflammation, oral administration of 30 mg/kg PF-8380 resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory site.[4] It has also been shown to reduce inflammatory hyperalgesia with efficacy comparable to naproxen.[4]
Experimental Protocols
Autotaxin Inhibition Assay (Fluorogenic)
This assay measures the enzymatic activity of autotaxin using a fluorogenic substrate.
References
Safety Operating Guide
Prudent Disposal of Oleoyl 3-Carbacyclic Phosphatidic Acid: A Step-by-Step Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must handle Oleoyl 3-carbacyclic phosphatidic acid with caution, as its toxicological and pharmacological properties are not fully known. [1] This guide provides a comprehensive protocol for the safe handling and disposal of this lipid signaling molecule, ensuring laboratory safety and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, drawing upon information for structurally similar compounds and general principles for managing chemical waste of unknown toxicity.
I. Understanding the Hazards
-
Acute Toxicity: Harmful if swallowed and toxic if inhaled.[2]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Long-Term Effects: Suspected of causing cancer and damage to fertility or the unborn child.[2]
-
Organ Toxicity: May cause damage to the central nervous system, kidneys, liver, and respiratory system through prolonged or repeated exposure.[2]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a chemical fume hood.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a respirator may be necessary.
The compound is often supplied as a solution in an organic solvent, such as chloroform, which presents its own set of hazards (e.g., toxicity, volatility).[3] Always handle the solution within a chemical fume hood.
III. Step-by-Step Disposal Protocol
This protocol outlines a two-stage chemical inactivation process, followed by disposal as hazardous waste. This method is based on general procedures for organophosphorus compounds.[4]
Stage 1: Hydrolysis
The purpose of this stage is to break down the phosphatidic acid structure.
-
Preparation: Conduct this procedure in a chemical fume hood.
-
Dilution: If working with a concentrated solution, dilute the this compound waste with a compatible solvent to a manageable concentration.
-
Acidification: Slowly add a 1 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the waste solution. The goal is to catalyze the hydrolysis of the phosphate ester.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.[4]
Stage 2: Neutralization
The resulting acidic solution must be neutralized before final disposal.
-
Preparation: Ensure the solution is still within the chemical fume hood.
-
Basification: Slowly add a 1 M solution of a strong base, such as sodium hydroxide (NaOH), to the acidic mixture while stirring.[4]
-
pH Monitoring: Frequently check the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[4] Be aware that neutralization generates heat.
Stage 3: Final Disposal
-
Containment: Transfer the neutralized solution to a designated hazardous waste container.
-
Labeling: Clearly label the container with its contents (e.g., "Neutralized this compound waste").
-
Institutional Procedures: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4] Never pour this waste down the drain.
IV. Quantitative Data for Disposal Protocol
| Parameter | Value/Range | Notes |
| Acid Concentration for Hydrolysis | 1 M | A strong acid like HCl or H₂SO₄ is recommended.[4] |
| Reaction Time for Hydrolysis | Minimum 24 hours | To ensure complete degradation of the phosphate ester.[4] |
| Base Concentration for Neutralization | 1 M | A strong base like NaOH is effective.[4] |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is targeted for safe handling and disposal.[4] |
V. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate: Immediately evacuate the area if the spill is large or involves a volatile solvent.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Oleoyl 3-carbacyclic phosphatidic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Oleoyl 3-carbacyclic phosphatidic acid. Given that the toxicological and pharmacological properties of this compound are not fully known, a cautious approach is paramount.[1] The following procedures are based on available safety data for this and structurally similar compounds and are intended to foster a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The available data on this compound and its analogs indicate several potential hazards, including but not limited to skin and eye irritation, and possible toxicity if inhaled or swallowed.[2] One supplier has issued hazard statements for a similar compound including "Fatal in contact with skin," "Toxic if inhaled," and "Suspected of causing cancer".[3] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Double-gloving is recommended. | To prevent skin contact. Butyl rubber provides superior protection against a wide range of chemicals. Due to the lack of specific glove breakthrough data, double-gloving offers an additional layer of safety. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes and aerosols that can cause serious eye irritation.[2] A face shield provides broader protection for the entire face. |
| Body Protection | A chemically resistant lab coat, worn over full-coverage clothing. | To protect skin from accidental spills. Ensure the lab coat is buttoned and sleeves are not rolled up. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when handling the powder form to prevent aerosol formation or when there is a risk of inhalation.[2] Work should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and ensure procedural consistency.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.
-
All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[2]
-
The compound is typically stored at -20°C.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Handling:
-
When weighing the solid, do so carefully to avoid creating dust.
-
For creating solutions, be aware of the compound's solubility (e.g., >1 mg/mL in methanol).[1] Add the solvent slowly to the solid.
-
When using the compound in experiments, maintain all PPE and engineering controls.
-
-
Post-Handling:
-
After use, decontaminate all surfaces and equipment. A suitable decontamination solution should be used, followed by a thorough rinse.
-
Carefully doff PPE, avoiding cross-contamination. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
General Principle: Do not dispose of this chemical down the drain or in regular trash.[2] It must be treated as hazardous waste.
-
Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, empty vials) should be collected in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and liquid waste from experiments should be collected in a separate, clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
